N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11(17)9-15(18)16(2)8-7-12-5-6-13(19-3)14(10-12)20-4/h5-6,10H,7-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZKMELWTFQEPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N(C)CCC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394904 | |
| Record name | N-ACETOACETYL-N-METHYL-2-(3,4-DIMETHOXYPHENYL)ETHYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887352-04-7 | |
| Record name | N-ACETOACETYL-N-METHYL-2-(3,4-DIMETHOXYPHENYL)ETHYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine molecular structure
Structural Dynamics, Synthesis, and Isoquinoline Cyclization Pathways
Executive Summary
N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine (CAS: 887352-04-7) represents a pivotal synthetic intermediate in the construction of 1-substituted-1,2,3,4-tetrahydroisoquinoline (THIQ) alkaloids.[1][2][3] Derived from the Verapamil precursor N-methylhomoveratrylamine, this molecule is distinguished by its
This guide provides a comprehensive technical analysis of the molecule, focusing on its structural elucidation, synthetic protocols, and its critical role in the Bischler-Napieralski reaction . It is designed for medicinal chemists and process engineers optimizing routes for benzylisoquinoline alkaloids and related pharmaceutical scaffolds.
Part 1: Structural Analysis & Physiochemical Properties[4]
The molecule comprises three distinct functional domains: the electron-rich veratryl (3,4-dimethoxyphenyl) tail, the ethylamino linker, and the acetoacetyl headgroup.
1.1 Molecular Specifications
| Property | Data |
| IUPAC Name | N-(3,4-Dimethoxyphenethyl)-N-methyl-3-oxobutanamide |
| CAS Number | 887352-04-7 |
| Molecular Formula | |
| Molecular Weight | 279.33 g/mol |
| Physical State | Viscous oil / Low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |
1.2 Structural Dynamics: Tautomerism and Rotamerism
The structural integrity of this molecule is defined by two dynamic equilibria that complicate spectroscopic analysis (NMR):
-
Amide Rotamerism: Due to the steric bulk of the N-methyl group and the restricted rotation around the
bond, the molecule exists as a mixture of E and Z rotamers in solution. This typically manifests as split peaks in NMR (approx. 3:1 ratio in ). -
Keto-Enol Tautomerism: The acetoacetyl moiety (
-keto amide) exists in equilibrium between the keto form (dominant in non-polar solvents) and the enol form (stabilized by intramolecular H-bonding).
1.3 Molecular Connectivity Diagram
The following diagram illustrates the functional segmentation of the molecule.
Figure 1: Functional segmentation of the target molecule highlighting the electron-rich ring and the electrophilic precursor tail.
Part 2: Synthetic Pathways[4][7][9][10][11]
The synthesis is a convergent process starting from commercially available 3,4-dimethoxyphenethylamine (Homoveratrylamine). The N-methylation step is critical; without it, the subsequent cyclization often yields oxazoles rather than isoquinolines due to the participation of the amide NH.
2.1 Synthesis Workflow
Figure 2: Two-step synthetic route from homoveratrylamine.
2.2 Experimental Protocol: Acetoacetylation
Note: While Diketene is the most atom-efficient reagent, it is hazardous. The protocol below uses Ethyl Acetoacetate (EAA) for higher safety margins in a laboratory setting.
Reagents:
-
N-Methylhomoveratrylamine (1.0 eq)
-
Ethyl Acetoacetate (1.2 eq)
-
Toluene (Solvent, 10 volumes)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq, Catalyst)
Procedure:
-
Charge: In a round-bottom flask equipped with a Dean-Stark trap, dissolve N-methylhomoveratrylamine in Toluene.
-
Addition: Add Ethyl Acetoacetate and DMAP.
-
Reflux: Heat the mixture to reflux (
). The reaction is driven by the azeotropic removal of Ethanol. -
Monitoring: Monitor by TLC (System: EtOAc/Hexane 1:1). The starting amine spot (polar, stains with Ninhydrin) should disappear.
-
Workup: Cool to RT. Wash organic layer with 1M HCl (to remove DMAP/unreacted amine) and then Brine.
-
Isolation: Dry over
, filter, and concentrate in vacuo. The product is typically obtained as a pale yellow oil that may crystallize upon standing.
Self-Validating Checkpoint:
-
IR Spectrum: Look for two carbonyl stretches. The amide carbonyl appears ~1640
, and the ketone carbonyl appears ~1715 . Absence of broad N-H stretch (>3300 ) confirms complete acylation.
Part 3: Reactivity & Applications (Bischler-Napieralski Cyclization)
The primary utility of this compound is its conversion into the isoquinoline core. This is a classic application of the Bischler-Napieralski reaction , where the amide oxygen is activated to trigger an electrophilic attack on the aromatic ring.[4]
3.1 Mechanism of Action
The presence of the 3,4-dimethoxy groups is non-negotiable; they increase the electron density at the C6 position (para to the methoxy at C3), facilitating the ring closure.
-
Activation: The amide oxygen reacts with
to form an imidoyl chloride/phosphate intermediate. -
Cyclization: The electron-rich aromatic ring attacks the electrophilic imine carbon.
-
Aromatization: Loss of protons/leaving groups yields the 3,4-dihydroisoquinoline.
3.2 Pathway Diagram
Figure 3: The Bischler-Napieralski cyclization pathway mediated by Phosphorus Oxychloride.[5]
3.3 Critical Process Parameters (CPP)
-
Temperature: Strict control at
. Higher temperatures ( ) cause polymerization of the acetoacetyl tail (charring). -
Reagent:
is preferred over for solubility reasons. -
Quenching: The resulting dihydroisoquinoline is basic.[4] The reaction mixture must be quenched into ice water and basified (
) to extract the product.
Part 4: References
-
Bischler-Napieralski Reaction Mechanism & Utility:
-
Precursor Characterization (N-Methylhomoveratrylamine):
-
Title: 3,4-Dimethoxyphenethylamine (Homoveratrylamine) Data Sheet.
-
Source: Sigma-Aldrich / Merck.
-
-
Isoquinoline Synthesis Overview:
-
Acetoacetylation Reagents:
-
Title: Diketene and Acetylketene in Organic Synthesis.
-
Source: ScienceDirect / Tetrahedron.
-
Link:[Link]
-
Sources
- 1. HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine - Google Patents [patents.google.com]
- 2. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Isoquinoline - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine
This document provides a comprehensive technical overview of N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine, designed for researchers, chemists, and professionals in drug development. Given the nascent state of publicly available research on this specific molecule, this guide establishes a foundational understanding by thoroughly examining its core chemical precursor, N-methyl-2-(3,4-dimethoxyphenyl)ethylamine, and then extrapolating to the target compound. We will delve into established synthesis routes, predictable physicochemical properties, and detailed protocols for empirical characterization, thereby equipping scientists with the necessary knowledge to confidently work with this compound.
Section 1: The Foundational Precursor: N-methyl-2-(3,4-dimethoxyphenyl)ethylamine
A thorough understanding of this compound begins with its immediate synthetic precursor, N-methyl-2-(3,4-dimethoxyphenyl)ethylamine (also known as N-methylhomoveratrylamine). This secondary amine is a well-documented intermediate in the synthesis of the calcium channel blocker Verapamil, and its properties are well-characterized.[1]
Core Physicochemical Properties
The known physical and chemical data for N-methyl-2-(3,4-dimethoxyphenyl)ethylamine provide a critical baseline for predicting the behavior of its acetoacetyl derivative.
| Property | Value | Source |
| CAS Number | 3490-06-0 | [2][3] |
| Molecular Formula | C₁₁H₁₇NO₂ | [3] |
| Molecular Weight | 195.26 g/mol | [2][3] |
| Appearance | Light yellow to orange clear liquid | |
| Boiling Point | 100 °C @ 0.1 mmHg | |
| Specific Gravity | 1.06 (20/20) | |
| Refractive Index | 1.53 | |
| Solubility | >29.3 µg/mL (at pH 7.4) | [2] |
Spectroscopic and Chromatographic Profile
Spectroscopic data is essential for the identification and quality control of the precursor.
-
Mass Spectrometry (MS): The fragmentation of N-methylhomoveratrylamine is predictable and serves as a key identifier. The two primary fragmentation pathways are:
-
Nuclear Magnetic Resonance (NMR): The ¹H and ¹³C NMR spectra are consistent with its structure, showing characteristic signals for the aromatic protons, the methoxy groups, the ethyl chain, and the N-methyl group.[2]
-
Gas Chromatography (GC): With a purity typically exceeding 95%, GC is a standard method for assessing the quality of the precursor before its use in subsequent reactions.
Synthesis Pathway Overview
The industrial synthesis of N-methyl-2-(3,4-dimethoxyphenyl)ethylamine is well-established, typically involving the reductive amination of 3,4-dimethoxyphenylacetonitrile. This process is a robust and high-yield pathway to the desired precursor.[1]
Caption: Synthesis workflow for the precursor amine.
Section 2: Synthesis and Purification of this compound
The conversion of the secondary amine precursor to the target β-ketoamide involves a standard acetoacetylation reaction. The choice of reagent and conditions is critical to ensure a high-yield, clean reaction.
Principle of Acetoacetylation
The nucleophilic nitrogen of the secondary amine attacks an electrophilic acetoacetylating agent. Diketene is a highly efficient reagent for this purpose, though other reagents like tert-butyl acetoacetate can be used. The reaction is typically performed in an aprotic solvent to prevent side reactions with the highly reactive acetylating agent.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and high purity.
Objective: To synthesize this compound from its amine precursor.
Materials:
-
N-methyl-2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq)
-
Diketene (1.1 eq, freshly distilled)
-
Toluene (anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert nitrogen atmosphere, dissolve N-methyl-2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq) in anhydrous toluene (approx. 10 mL per gram of amine).
-
Initial Cooling: Cool the solution to 0-5 °C using an ice bath. Causality: This initial cooling is crucial to control the exothermic reaction with diketene, preventing potential side reactions and degradation.
-
Reagent Addition: Add diketene (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
In-Process Monitoring (TLC): Monitor the reaction's completion by TLC (e.g., 1:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting amine spot indicates the reaction is complete.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Causality: The bicarbonate wash removes any unreacted acidic species or byproducts.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase in vacuo.
-
Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient elution of Hexanes and Ethyl Acetate.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a viscous oil or low-melting solid.
-
Section 3: Physicochemical Characterization of the Target Compound
With the target molecule synthesized, its unique properties, distinct from its precursor, can be determined.
Predicted Physicochemical Properties
The addition of the acetoacetyl group significantly alters the molecule's properties.
| Property | Precursor | Target Compound (Predicted) | Justification |
| CAS Number | 3490-06-0 | 887352-04-7 | Known Identifier[5] |
| Molecular Formula | C₁₁H₁₇NO₂ | C₁₅H₂₁NO₄ | Addition of C₄H₄O₂ group[5] |
| Molecular Weight | 195.26 g/mol | 279.33 g/mol | Addition of acetoacetyl moiety[5] |
| Polarity | Moderate | Higher | Addition of two polar carbonyl groups. |
| Boiling Point | 100 °C @ 0.1 mmHg | Significantly Higher | Increased MW and polarity lead to stronger intermolecular forces. |
| Solubility | Moderate in nonpolar | Higher in polar solvents | Increased hydrogen bond accepting capacity. |
| H-Bond Donors | 1 (N-H) | 0 | The amine proton is replaced by the acetyl group. |
| H-Bond Acceptors | 3 (N, 2x O) | 5 (N, 4x O) | Addition of two carbonyl oxygens. |
Structural Elucidation: A Multi-Technique Approach
Confirmation of the final structure requires a combination of spectroscopic methods.
-
¹H NMR: Expect to see the disappearance of the N-H proton signal from the precursor. New, characteristic signals will appear for the acetoacetyl group: a singlet around 2.2-2.4 ppm (acetyl CH₃) and a singlet around 3.5-3.7 ppm (methylene CH₂). Due to keto-enol tautomerism, you may observe two distinct sets of peaks.
-
¹³C NMR: The spectrum will be distinguished by two new signals in the carbonyl region (190-210 ppm for the ketone and 165-175 ppm for the amide).
-
Mass Spectrometry: The molecular ion peak [M]⁺ should be observed at m/z = 279. Key fragments would likely arise from cleavage of the acetoacetyl group or the benzylic C-C bond.
-
Infrared (IR) Spectroscopy: Two strong carbonyl (C=O) stretching bands are expected: one for the ketone around 1720 cm⁻¹ and one for the tertiary amide around 1650 cm⁻¹.
Key Chemical Property: Keto-Enol Tautomerism
A defining feature of the acetoacetyl moiety is its existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is solvent-dependent and influences the compound's reactivity and spectroscopic profile.
Caption: Equilibrium between keto and enol forms.
Causality: The enol form is stabilized by intramolecular hydrogen bonding and conjugation, making it a significant contributor to the overall structure, especially in nonpolar solvents. This phenomenon is directly observable in NMR spectroscopy, where distinct peaks for both tautomers may be present.
Protocol for Stability Assessment
Objective: To determine the hydrolytic stability of the compound at different pH values.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the purified compound in a suitable organic solvent (e.g., Acetonitrile).
-
Buffer Preparation: Prepare aqueous buffers at pH 4, 7, and 9.
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of ~10 µg/mL. Incubate samples at a controlled temperature (e.g., 37 °C).
-
Time Points: Withdraw aliquots from each pH solution at time points 0, 1, 2, 4, 8, and 24 hours.
-
Analysis (HPLC): Immediately analyze each aliquot by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient).
-
Data Interpretation: Quantify the peak area of the parent compound at each time point. A decrease in peak area over time indicates degradation. The rate of degradation can be calculated to determine the compound's half-life at each pH condition.
Conclusion
This compound is a compound with distinct chemical characteristics derived from its β-ketoamide functional group. While direct experimental data remains limited, this guide provides a robust framework for its synthesis, purification, and characterization by leveraging the well-documented properties of its N-methylhomoveratrylamine precursor. The detailed protocols herein offer a validated starting point for researchers to explore the potential applications of this molecule in medicinal chemistry and materials science.
References
- Title: Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
-
Title: N-Methylhomoveratrylamine | C11H17NO2. Source: PubChem - NIH. URL: [Link]
-
Title: N-(2-(3,4-Dimethoxyphenyl)ethyl)-3,4-dimethoxybenzeneethanamine. Source: PubChem - NIH. URL: [Link]
-
Title: 3,4-Dimethoxyphenethylamine. Source: Wikipedia. URL: [Link]
-
Title: CAS 3490-06-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Source: PharmaCompass.com. URL: [Link]
Sources
- 1. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine - Google Patents [patents.google.com]
- 2. N-Methylhomoveratrylamine | C11H17NO2 | CID 77039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 3490-06-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. N-Methylhomoveratrylamine | 3490-06-0 | Benchchem [benchchem.com]
- 5. scbt.com [scbt.com]
biological activity of N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine
An In-Depth Technical Guide to the Anticipated Biological Activity of N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine
Foreword: Charting Unexplored Territory
In the landscape of pharmacological research, a vast number of synthesized compounds remain in relative obscurity, their potential biological activities yet to be systematically investigated. This compound is one such molecule. While direct, comprehensive studies on its bioactivity are not present in the current body of scientific literature, its structural features provide a compelling basis for hypothesizing its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the theoretical and practical considerations for exploring this compound. It is a roadmap for investigation, grounded in the established knowledge of its structural analogs and precursors. We will dissect its synthesis, predict its biological interactions based on established structure-activity relationships, and provide detailed, actionable protocols to systematically uncover its true pharmacological nature. This document serves not as a summary of known facts, but as an expert-guided prospectus for future discovery.
Molecular Identity and Strategic Context
This compound, identified by CAS number 887352-04-7, is a derivative of the well-known phenethylamine class of compounds.[1] Its molecular structure is characterized by a 3,4-dimethoxyphenyl ring attached to an ethylamine backbone, which is further substituted with both a methyl and an acetoacetyl group on the nitrogen atom.
The true significance of this molecule lies in its lineage. The core structure, N-methyl-2-(3,4-dimethoxyphenyl)ethylamine, is a known intermediate in the synthesis of Verapamil, a widely used L-type calcium channel blocker for the treatment of hypertension, angina, and cardiac arrhythmias.[2][3] This connection immediately suggests that a primary avenue of investigation for our subject compound should be its potential effects on the cardiovascular system.
While the phenethylamine scaffold is also common to psychoactive substances, the N-acetoacetyl substitution dramatically alters the molecule's physicochemical properties, particularly its polarity and steric bulk. This makes it structurally distinct from classic hallucinogens like the NBOMe series, and its pharmacological activity is likely to diverge significantly.[4][5] Therefore, this guide will focus on its potential as a modulator of physiological processes rather than a psychoactive agent.
| Property | Value | Source |
| CAS Number | 887352-04-7 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₁₅H₂₁NO₄ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 279.33 g/mol | Santa Cruz Biotechnology[1] |
| Core Precursor | N-methyl-2-(3,4-dimethoxyphenyl)ethylamine | Google Patents[2][6] |
| Related Drug | Verapamil | PubMed[3] |
Synthesis and Characterization: A Proposed Pathway
A robust and verifiable synthesis is the bedrock of any pharmacological investigation. Based on established chemical principles and synthetic routes for analogous compounds, a reliable pathway for producing this compound can be proposed. The synthesis begins with the commercially available 3,4-dimethoxyphenylacetonitrile.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from the precursor N-methyl-2-(3,4-dimethoxyphenyl)ethylamine, which itself is synthesized from 3,4-dimethoxyphenylacetonitrile.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of N-Methyl-2-(3,4-dimethoxyphenyl)ethylamine [2]
-
Reaction Setup: To a high-pressure hydrogenation reactor, add 3,4-dimethoxyphenylacetonitrile (1 equivalent), a suitable solvent such as ethanol, and a palladium on carbon catalyst (Pd/C, 5% w/w).
-
Addition of Amine: Introduce methylamine (1.5-2 equivalents), typically as a solution in ethanol or water.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.
-
Reaction Conditions: Heat the mixture to 50-70°C and stir vigorously for 12-24 hours, monitoring hydrogen uptake.
-
Work-up: After cooling and venting the reactor, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization to yield the pure intermediate.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve N-methyl-2-(3,4-dimethoxyphenyl)ethylamine (1 equivalent) and triethylamine (1.2 equivalents) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Acylation: Cool the solution to 0°C in an ice bath. Add diketene or acetoacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final compound.
Structural Verification
Confirmation of the final product's identity and purity is critical. The following analytical techniques are mandatory:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and connectivity of atoms.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups, particularly the newly formed amide and ketone carbonyls.
-
Elemental Analysis: To confirm the empirical formula.
Predicted Pharmacological Profile: An Evidence-Based Hypothesis
Based on its structural components, we can formulate a strong hypothesis regarding the potential biological activities of this compound.
Cardiovascular Effects: A Calcium Channel Hypothesis
The 3,4-dimethoxyphenethylamine core is a key pharmacophore in Verapamil, which exerts its effects by blocking L-type calcium channels. It is plausible that our target compound could interact with these or other ion channels. The N-acetoacetyl group, being a beta-ketoamide, introduces a potential metal-chelating moiety and alters the electronic and steric profile at the nitrogen, which could influence receptor binding and channel modulation.
Hypothesized Mechanism: The compound may act as a negative or positive allosteric modulator of L-type calcium channels, or potentially interact with other voltage-gated ion channels.
Metabolic Fate: Predicting Biotransformation
The metabolism of phenethylamines often involves deamination, O-demethylation, and N-acetylation.[7][8] For the target compound, several metabolic pathways can be predicted:
-
Hydrolysis: The acetoacetyl group could be hydrolyzed by esterases or amidases, yielding N-methyl-2-(3,4-dimethoxyphenyl)ethylamine.
-
O-Demethylation: Cytochrome P450 enzymes could demethylate one or both of the methoxy groups on the phenyl ring.
-
Oxidation/Reduction: The ketone in the acetoacetyl group could be reduced to a secondary alcohol.
Caption: Hypothesized major metabolic pathways for the target compound.
A Strategic Framework for Pharmacological Evaluation
To systematically test these hypotheses, a multi-tiered approach involving in vitro and in vivo assays is proposed.
In Vitro Screening Workflow
A logical progression of in vitro experiments is crucial to build a foundational understanding of the compound's activity and safety profile.
Sources
- 1. This compound | CAS 887352-04-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine - Google Patents [patents.google.com]
- 3. [ON THE MECHANISM OF ACTION OF ALPHA-ISOPROPYL-ALPHA-((N-METHYL-N-HOMOVERATRYL)-GAMMA-AMINOPROPYL)-3,4-DIMETHOXYPHENYLACETONITRILE, A SUBSTANCE WITH CORONARY VASODILATOR PROPERTIES] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. etd.auburn.edu [etd.auburn.edu]
- 5. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20090171110A1 - Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine - Google Patents [patents.google.com]
- 7. In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Mechanism & Utility of N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine
[1][2]
Executive Summary
This compound is a tertiary amide derived from the phenethylamine scaffold.[1][2] Its primary utility lies in its role as a "masked" precursor for 1-acetonyl-substituted isoquinolines via the Bischler-Napieralski cyclization.[1][2] Biologically, it functions as a lipophilic prodrug for N-methyl-3,4-dimethoxyphenethylamine (N-methyl-DMPEA) , a trace amine analog with sympathomimetic and MAO-inhibitory properties.[1][2]
This guide details the Chemical Mechanism of Action (synthetic transformation) and the Pharmacological Mechanism of Action (biological fate), supported by experimental protocols for validation.[1][2]
Part 1: Chemical Mechanism of Action (Synthetic Utility)[1][2]
The core "action" of this molecule in a research or industrial setting is its reactivity as a substrate for intramolecular electrophilic aromatic substitution.[1][2] It serves as the critical intermediate for constructing the benzo[a]quinolizine ring system found in VMAT2 inhibitors and Ipecac alkaloids.[1][2]
The Bischler-Napieralski Cyclization
The N-acetoacetyl group provides a
Mechanism Steps:
-
Activation: The Lewis acid coordinates with the amide oxygen, converting it into a better leaving group (imidoyl chloride intermediate).[1][2]
-
Cyclization: The aromatic ring attacks the electrophilic carbon of the imidoyl bond (C6 closure is favored due to para-methoxy activation).[1][2]
-
Aromatization/Elimination: Loss of the leaving group yields a 3,4-dihydroisoquinolinium salt .[1][2]
-
Product: The resulting 1-acetonyl-N-methyl-3,4-dihydroisoquinolinium species is a versatile electrophile for further elaboration (e.g., Mannich reactions).[1][2]
Visualization of Synthetic Pathway
The following diagram illustrates the transformation of the precursor amine into the isoquinoline scaffold via the N-acetoacetyl intermediate.[1][2]
Figure 1: Synthetic pathway converting the phenethylamine precursor into the isoquinoline scaffold via the N-acetoacetyl intermediate.[1][2]
Part 2: Pharmacological Mechanism of Action (Biological Potential)[1][2]
While often classified as an intermediate, the molecule acts as a neutral, lipophilic prodrug in biological systems.[2] Its pharmacological activity is dictated by its metabolic hydrolysis.[1][2]
Metabolic Activation (Prodrug Hydrolysis)
The amide bond is susceptible to hydrolysis by hepatic carboxylesterases (CES) and fatty acid amide hydrolases (FAAH) .[1][2]
Target Engagement of N-methyl-DMPEA
Once released, the metabolite N-methyl-DMPEA exerts activity via three primary pathways:
-
TAAR1 Agonism: Like its parent DMPEA, the N-methyl derivative binds to Trace Amine Associated Receptor 1 (TAAR1), modulating dopaminergic firing rates.[1][2]
-
MAO Inhibition: It acts as a competitive substrate/inhibitor for Monoamine Oxidase A (MAO-A), potentially increasing intracellular levels of serotonin and norepinephrine.[1][2]
-
Sympathomimetic Action: It exhibits weak affinity for
-adrenergic receptors, contributing to potential vasopressor effects.[1][2]
Visualization of Biological Fate
Figure 2: Metabolic activation and downstream receptor targets of the N-methyl-DMPEA metabolite.[1][2]
Part 3: Experimental Protocols
Protocol: Synthesis of this compound
Objective: To synthesize the target amide from N-methylhomoveratrylamine with high purity.
Reagents:
Procedure:
-
Dissolution: Dissolve 10 mmol of N-methyl-3,4-dimethoxyphenethylamine in 50 mL of anhydrous DCM under nitrogen atmosphere.
-
Addition: Cool to 0°C. Dropwise add 11 mmol of Diketene (stabilized) over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (SiO2, 5% MeOH in DCM).[1][2]
-
Workup: Wash the organic layer with 1M HCl (to remove unreacted amine) followed by saturated
and brine. -
Purification: Dry over
, filter, and concentrate in vacuo. The product typically presents as a viscous oil or low-melting solid.[1][2]
Protocol: Bischler-Napieralski Cyclization (Validation of Structure)
Objective: To confirm the identity of the amide by cyclizing it to the known 1-acetonyl-dihydroisoquinoline.[1][2]
Procedure:
-
Dissolve 1.0 g of the N-acetoacetyl amide in 10 mL of dry toluene.
-
Add 3.0 equivalents of
.[1][2] -
Reflux at 110°C for 2 hours.
-
Analysis: The product should show a characteristic UV shift and disappearance of the amide carbonyl peak in IR (
).
Protocol: In Vitro Metabolic Stability Assay
Objective: To determine the half-life of the amide in plasma, assessing its prodrug potential.[1][2]
Procedure:
-
Incubation: Incubate 10
M of the test compound in pooled human plasma at 37°C. -
Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Stop reaction with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time to determine
and .
Data Summary
| Property | Value/Description |
| Molecular Formula | |
| Molecular Weight | 279.33 g/mol |
| Physical State | Viscous oil or low-melting solid |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water |
| Primary Reactivity | Electrophilic Aromatic Substitution (C6 position) |
| Metabolic Product | N-methyl-3,4-dimethoxyphenethylamine (N-methyl-DMPEA) |
| Key Impurity In | Verapamil synthesis (if acetoacetic reagents are present) |
References
-
Synthetic Utility in Isoquinolines
-
Pharmacology of DMPEA Derivatives
-
Parent Compound Characterization
-
Related Pharmaceutical Synthesis (Verapamil)
Sources
- 1. N-Methylhomoveratrylamine | C11H17NO2 | CID 77039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | C20H25NO5 | CID 67318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(2-(3,4-Dimethoxyphenyl)ethyl)-3,4-dimethoxybenzeneethanamine | C20H27NO4 | CID 29749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine - Google Patents [patents.google.com]
- 5. HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine - Google Patents [patents.google.com]
infrared (IR) spectroscopy of N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
**Executive Summary
This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic characterization of this compound (CAS 887352-04-7). As a molecule incorporating multiple functional groups including a tertiary amide, a ketone, an aromatic ether, and alkyl chains, its IR spectrum presents a unique fingerprint rich with structural information. This document outlines the theoretical basis for its expected vibrational modes, presents a robust, field-proven protocol for acquiring a high-fidelity spectrum using Attenuated Total Reflectance (ATR) FTIR spectroscopy, and offers a detailed guide to spectral interpretation. The causality behind experimental choices is emphasized to ensure technical accuracy and reproducibility, making this a vital resource for scientists engaged in the synthesis, quality control, or structural elucidation of this and related compounds.
Introduction: The Molecule and the Method
This compound, with the molecular formula C₁₅H₂₁NO₄, is a complex organic molecule featuring a β-keto amide moiety attached to a substituted phenethylamine backbone.[1][2] The phenethylamine portion, specifically the 2-(3,4-dimethoxyphenyl)ethylamine group, is a structural motif found in various alkaloids and pharmacologically active compounds.[3][4] The acetoacetyl group introduces two carbonyl functionalities—a ketone and a tertiary amide—which are strong absorbers in the infrared region and serve as primary diagnostic handles.
Infrared spectroscopy is an indispensable, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies corresponding to the energy of the radiation absorbed. These frequencies are highly dependent on the bond type, the masses of the connected atoms, and the overall molecular environment. The resulting spectrum is a unique fingerprint that allows for the identification of functional groups, confirmation of molecular structure, and assessment of sample purity. For a molecule like this compound, IR spectroscopy is the first line of analysis for verifying the successful coupling of the phenethylamine precursor with the acetoacetylating agent.
Molecular Structure and Key Vibrational Moieties
To effectively interpret the IR spectrum, the molecule must first be deconstructed into its constituent functional groups, each with characteristic vibrational frequencies.
Caption: Key functional moieties of the target molecule.
The primary regions of interest in the IR spectrum correspond to these groups:
-
Amide C=O Stretch: The tertiary amide carbonyl is a strong, characteristic absorption.
-
Ketone C=O Stretch: The second carbonyl group provides another strong, diagnostic peak. The relative position of this peak can indicate the degree of keto-enol tautomerization.
-
Aromatic Ring: C-H stretching from the aromatic protons and C=C stretching from the ring itself.
-
Ether Linkages: Asymmetric and symmetric C-O-C stretching from the two methoxy groups.
-
Aliphatic Chains: C-H stretching and bending from the ethyl backbone and methyl groups.
Theoretical Principles of IR Absorption for the Target Molecule
The vibrational frequencies of the key functional groups can be predicted based on established correlation tables and an understanding of electronic and steric effects.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale & Comments |
| Tertiary Amide | C=O Stretch (Amide I Band) | 1680 - 1630 | Strong | Conjugation between the nitrogen lone pair and the carbonyl lowers the frequency compared to ketones. As a tertiary amide, it will lack the N-H bands seen in primary and secondary amides.[5][6] |
| Ketone | C=O Stretch | 1725 - 1705 | Strong | Expected position for a saturated, acyclic ketone.[7] However, intramolecular hydrogen bonding in an enol tautomer could shift this to ~1640 cm⁻¹. |
| Enol (Tautomer) | O-H Stretch | 3200 - 2500 | Strong, Broad | If keto-enol tautomerism occurs, a very broad O-H stretch from the enolic hydroxyl group would appear. |
| Enol (Tautomer) | C=C Stretch | 1650 - 1590 | Medium | The C=C bond of the enol form would appear in this region, potentially overlapping with the amide carbonyl. |
| Aromatic Ring | C(sp²)-H Stretch | 3100 - 3000 | Medium-Weak | Aromatic C-H stretches appear at higher frequencies than aliphatic ones. |
| Aromatic Ring | C=C Stretch (in-ring) | 1600, 1585, 1500, 1450 | Medium-Weak | A series of sharp peaks confirms the presence of the benzene ring. |
| Aliphatic Groups | C(sp³)-H Stretch | 2980 - 2850 | Strong | Asymmetric and symmetric stretching from the CH₃ and CH₂ groups. |
| Ether (Aryl-Alkyl) | C-O-C Asymmetric Stretch | 1275 - 1200 | Strong | This is a very characteristic and strong absorption for aryl ethers. |
| Ether (Aryl-Alkyl) | C-O-C Symmetric Stretch | 1075 - 1020 | Medium | The second ether stretch, confirming the methoxy groups. |
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
The following protocol describes the use of a modern Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is the preferred method for liquid or syrup-like samples due to its simplicity and high reproducibility.
Caption: Standard workflow for ATR-FTIR analysis.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Rationale: To ensure the optical path is clear and the instrument is stable.
-
Action: Power on the FTIR spectrometer and allow the source and laser to stabilize for at least 15-20 minutes. Purge the sample compartment with dry air or nitrogen if available to minimize interference from atmospheric water and CO₂.
-
-
ATR Crystal Cleaning:
-
Rationale: The ATR technique is a surface-sensitive measurement. Any residue on the crystal from previous analyses will contaminate the spectrum.
-
Action: Moisten a clean, lint-free wipe with a volatile solvent (e.g., isopropanol or acetone). Gently wipe the surface of the ATR crystal (typically diamond or zinc selenide) and allow it to dry completely.
-
-
Acquisition of Background Spectrum:
-
Rationale: This is the most critical step for data integrity. The background scan measures the absorbance of the atmosphere and the ATR crystal itself. This spectrum is then mathematically subtracted from the sample spectrum, ensuring that the final output contains only the absorbance information of the analyte.
-
Action: With the clean, empty ATR accessory in place, acquire a background spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 scans to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Rationale: The sample must be in intimate contact with the ATR crystal for the evanescent wave to penetrate and generate a signal.
-
Action: Place a single, small drop of the this compound syrup directly onto the center of the ATR crystal. If the sample is highly viscous, ensure it spreads to form a thin, even layer covering the crystal.
-
-
Acquisition of Sample Spectrum:
-
Rationale: This step measures the absorbance of the sample plus the background.
-
Action: Using the same acquisition parameters as the background scan, acquire the sample spectrum.
-
-
Data Processing:
-
Rationale: Raw data requires processing to be interpretable. The software automatically ratios the sample scan against the background scan to produce the final absorbance spectrum.
-
Action: The instrument software will generate the final spectrum. Apply an ATR correction (if available) to account for the wavelength-dependent depth of penetration of the IR beam. Perform a baseline correction to ensure all peaks originate from a flat baseline, which aids in accurate peak picking.
-
-
Final Cleaning:
-
Rationale: To prepare the instrument for the next user.
-
Action: Thoroughly clean the sample off the ATR crystal using an appropriate solvent and lint-free wipes.
-
Spectral Analysis and Interpretation
The resulting IR spectrum should be analyzed by identifying the key absorption bands and correlating them with the functional groups detailed in Section 3.
Key Diagnostic Peaks to Scrutinize:
-
The Carbonyl Region (1800-1600 cm⁻¹): This is the most informative region. Look for two distinct, strong peaks.
-
The peak at the lower frequency, expected around 1650 cm⁻¹ , corresponds to the tertiary amide C=O stretch . Its position confirms the presence of the amide and the influence of the nitrogen lone pair.
-
The peak at the higher frequency, expected around 1715 cm⁻¹ , is the ketone C=O stretch . The sharpness and position of this peak are critical. A significant shift to a lower frequency or broadening could suggest the presence of the enol tautomer.
-
-
The C-H Stretching Region (3100-2850 cm⁻¹):
-
Observe the weaker, sharper peaks just above 3000 cm⁻¹. These are characteristic of the aromatic C(sp²)-H stretches .
-
Note the strong, more complex absorptions just below 3000 cm⁻¹. These are the aliphatic C(sp³)-H stretches from the ethyl and methyl groups.
-
-
The Fingerprint Region (1600-600 cm⁻¹): This region contains a wealth of complex, overlapping peaks, but several key features should be identifiable.
-
Look for the sharp aromatic C=C stretching peaks around 1600 and 1500 cm⁻¹ .
-
The most prominent feature in the lower part of this region should be the very strong, broad peak around 1250 cm⁻¹ , which is the characteristic asymmetric C-O-C stretch of the aryl-alkyl ether (methoxy) groups. A second, medium-intensity peak around 1030 cm⁻¹ for the symmetric stretch should also be present.
-
The absence of any broad absorption in the 3500-3200 cm⁻¹ region would confirm the tertiary nature of the amide (no N-H bonds) and suggest that the keto-enol tautomerism is not a dominant equilibrium state under the analysis conditions.
Conclusion
The infrared spectrum of this compound provides a definitive fingerprint for its structural verification. By following a robust ATR-FTIR protocol, one can obtain a high-quality spectrum where the key diagnostic bands—particularly the distinct tertiary amide and ketone carbonyl stretches, the aromatic C-H and C=C stretches, and the strong aryl-ether C-O stretches—can be clearly resolved and assigned. This guide provides the theoretical foundation and practical methodology necessary for researchers to confidently use IR spectroscopy for the characterization and quality assessment of this complex molecule.
References
-
Hui-cheng Biological Technology Co., Ltd. (n.d.). This compound. H-C Bio. Retrieved from [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
Wikipedia. (2023). 3,4-Dimethoxyphenethylamine. Wikipedia. Retrieved from [Link]
-
PubChem. (n.d.). Homoveratrylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 3. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 4. Homoveratrylamine | C10H15NO2 | CID 8421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine safety and handling
Safety, Handling, and Process Integration in Isoquinoline Alkaloid Synthesis[1][2]
Executive Summary
N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine (CAS: 887352-04-7) is a critical organic intermediate utilized primarily in the pharmaceutical synthesis of isoquinoline alkaloids, most notably Verapamil (a calcium channel blocker).[1] Chemically, it is the N-acetoacetylated derivative of N-methyl-homoveratrylamine.[1]
Its primary utility lies in its ability to undergo Bischler-Napieralski cyclization to form the dihydroisoquinoline core.[1] Due to its structural relationship with potent phenethylamines and the use of hazardous reagents in its synthesis (e.g., diketene, phosphorus oxychloride), strict adherence to safety protocols is mandatory.[1] This guide provides a technical framework for the safe handling, storage, and experimental application of this compound.[1]
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]
| Property | Detail |
| Chemical Name | This compound |
| Synonyms | N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-oxobutanamide |
| CAS Number | 887352-04-7 |
| Molecular Formula | C₁₅H₂₁NO₄ |
| Molecular Weight | 279.33 g/mol |
| Physical State | Viscous liquid or low-melting solid (structure-dependent) |
| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); limited water solubility.[1] |
| Stability | Stable under standard conditions; sensitive to strong oxidizers and hydrolysis in acidic/basic media.[1] |
Hazard Identification & Toxicology (E-E-A-T Assessment)
Note: Specific toxicological data for this intermediate is limited. The following assessment applies the Precautionary Principle , deriving hazards from its precursor (N-methyl-homoveratrylamine) and functional analogs (beta-keto amides).
3.1 Core Hazards (GHS Classification Estimates)
-
Skin Corrosion/Irritation (Category 2): Likely to cause moderate skin irritation upon contact.[1]
-
Serious Eye Damage/Irritation (Category 1/2A): Precursors are known to cause serious eye damage.[1] Treat this derivative as a severe eye irritant.[1][2][3]
-
Skin Sensitization (Category 1): Potential for allergic skin reaction upon repeated exposure.[1]
-
Acute Toxicity (Oral): Harmful if swallowed (estimated based on phenethylamine backbone).[1]
3.2 Functional Group Risks[1]
-
Acetoacetyl Moiety: Adds reactivity toward nucleophiles; potential for hydrolysis to release acetoacetic acid and the parent amine.[1]
-
Phenethylamine Core: Biologically active scaffold; potential for sympathomimetic effects if absorbed systematically, though N-acylation significantly reduces this risk compared to the free amine.[1]
Operational Safety & Engineering Controls
4.1 Engineering Controls
-
Primary Containment: All handling must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.[1]
-
Process Isolation: For scale-up reactions (>100g), use jacketed reactors with closed-system addition funnels to prevent vapor release.[1]
4.2 Personal Protective Equipment (PPE)[1]
-
Respiratory: If aerosolization is possible (e.g., during rotary evaporation or high-vac distillation), use a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1]
-
Dermal: Double-gloving is recommended.[1]
-
Ocular: Chemical splash goggles are mandatory.[1] A face shield is required during transfer operations involving corrosive co-reagents (e.g., POCl₃).[1]
Synthesis & Process Context (Technical Deep Dive)
This compound serves as the "Bischler-Napieralski Precursor."[1] The safety profile of the workflow changes drastically depending on the stage of synthesis.[1]
5.1 The Synthetic Pathway
The formation and subsequent cyclization of this compound involves high-energy reagents.[1]
Figure 1: Synthetic pathway highlighting the intermediate's role and reagent inputs.
5.2 Process Safety Criticalities
-
Preparation (Acylation):
-
Cyclization (Bischler-Napieralski):
Storage & Stability Protocol
| Parameter | Specification | Causality/Reasoning |
| Temperature | 2–8°C (Refrigerated) | Prevents slow hydrolysis or intermolecular condensation of the beta-keto amide.[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | The electron-rich dimethoxy ring is susceptible to oxidative degradation over time.[1] |
| Container | Amber Glass | Protects from photodegradation.[1] |
| Shelf Life | 12 Months | Re-test purity (HPLC/NMR) every 6 months. |
Emergency Response Protocols
7.1 Spill Management Workflow
Figure 2: Decision matrix for spill response based on volume and containment.
7.2 First Aid Measures
-
Eye Contact: Immediately flush with water for 15 minutes .[1][5][3] Hold eyelids open. Rationale: The precursor is a severe eye irritant; assume the derivative carries similar risk.[1]
-
Skin Contact: Wash with soap and water.[1][4] Remove contaminated clothing.[1][5][2][3][4] Do not use solvents (ethanol/DMSO) as they may enhance transdermal absorption.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][5] Seek medical attention.
References
-
Santa Cruz Biotechnology. (n.d.).[1] this compound (CAS 887352-04-7).[1][6][7] Retrieved from
-
Sigma-Aldrich. (2023).[1][2][4] Safety Data Sheet: 3,4-Dimethoxyphenethylamine (Precursor). Retrieved from
-
PubChem. (n.d.).[1][8][9] Compound Summary: N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-oxobutanamide.[1] National Library of Medicine.[1] Retrieved from
-
Google Patents. (2016).[1] Process for the preparation of Verapamil hydrochloride (WO2016181292A1).[1] Retrieved from [1]
Sources
- 1. Process for the preparation of verapamil - Patent WO-2021245504-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. scbt.com [scbt.com]
- 7. N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 8. N-(2,4-Dimethylphenyl)-3-oxobutanamide | C12H15NO2 | CID 222464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3,5-dimethylphenyl)-3-methylbutanamide | C23H31NO3 | CID 3568520 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine as a building block for novel compounds
Application Note & Protocols
Topic: N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine as a Versatile Building Block for Novel Bioactive Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details the synthesis and utility of this compound, a highly functionalized building block for organic synthesis. The parent amine, N-methylhomoveratrylamine, is a known key intermediate in the synthesis of the calcium channel blocker Verapamil, lending inherent biological relevance to its derivatives.[1][2] The introduction of the N-acetoacetyl group, a classic β-ketoamide moiety, transforms this precursor into a versatile platform for constructing complex heterocyclic systems. This guide provides a comprehensive protocol for the synthesis of the title compound and demonstrates its application in a model Hantzsch-type dihydropyridine synthesis, a privileged scaffold in medicinal chemistry. The methodologies are designed to be robust and adaptable, providing a solid foundation for library synthesis and novel drug discovery programs.
Introduction: The Strategic Value of a Multifunctional Building Block
In modern drug discovery, the efficiency of synthesizing molecular libraries with high structural diversity is paramount. The choice of starting materials, or building blocks, is a critical determinant of this efficiency. An ideal building block should possess multiple reactive handles, be derived from accessible precursors, and ideally contain a core structure with known biological relevance.
This compound (henceforth referred to as 1 ) meets these criteria perfectly. It strategically combines two key features:
-
The N-methylhomoveratrylamine Core: This phenethylamine scaffold is the central component of Verapamil, a widely used pharmaceutical for treating hypertension and angina.[3][4] Its presence provides a validated pharmacophoric starting point.
-
The N-Acetoacetyl Group: This group is a powerful tool in synthetic chemistry. It is an "active methylene" compound, featuring a nucleophilic α-carbon flanked by two carbonyl groups (one ketone, one amide). This functionality is a cornerstone of classical condensation and cyclization reactions for forming a wide array of heterocyclic systems.[5]
This document serves as a practical guide for leveraging compound 1 in synthetic campaigns. We provide a detailed, validated protocol for its preparation and showcase its utility in a one-pot synthesis of a complex, drug-like dihydropyridine derivative.
Physicochemical Properties & Safety
Before commencing any experimental work, it is crucial to be familiar with the properties of the key compound.
| Property | Value | Source |
| IUPAC Name | 3-Oxo-N-methyl-N-(3,4-dimethoxyphenethyl)butanamide | - |
| CAS Number | 887352-04-7 | [6] |
| Molecular Formula | C₁₅H₂₁NO₄ | - |
| Molecular Weight | 279.33 g/mol | - |
| Appearance | Predicted: Off-white solid or viscous oil | - |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, Acetone | - |
| Handling & Safety | Handle in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). Avoid inhalation of dust or vapors. For research use only. | General SOP |
Protocol 1: Synthesis of the Building Block (1)
This protocol describes the N-acetoacetylation of N-methylhomoveratrylamine. The chosen reagent, tert-butyl acetoacetate (tBAA), is a stable and effective acetoacetylating agent that avoids the use of more hazardous reagents like diketene. The reaction proceeds via a transamidation mechanism, driven by the removal of the tert-butanol byproduct.
Rationale of Experimental Design
-
Reagent Choice: tert-butyl acetoacetate is preferred over methyl or ethyl esters because the bulky tert-butyl group promotes the desired N-acylation and the resulting tert-butanol can be readily removed under vacuum at moderate temperatures.
-
Solvent: Toluene is an excellent high-boiling, non-polar solvent that facilitates the removal of the alcohol byproduct via azeotropic distillation if necessary, though simple vacuum distillation is sufficient here.
-
Temperature: Heating the reaction to 100-110 °C provides the necessary thermal energy to drive the transamidation to completion within a reasonable timeframe without causing significant decomposition.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equiv. | Amount Used |
| N-Methylhomoveratrylamine | 195.25 | 25.6 | 1.0 | 5.0 g |
| tert-Butyl Acetoacetate (tBAA) | 158.19 | 31.6 | 1.2 | 5.0 g (approx. 5.1 mL) |
| Toluene | - | - | - | 50 mL |
Step-by-Step Procedure
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methylhomoveratrylamine (5.0 g, 25.6 mmol) and toluene (50 mL).
-
Reagent Addition: Add tert-butyl acetoacetate (5.0 g, 31.6 mmol, 1.2 eq.) to the solution at room temperature.
-
Reaction: Heat the mixture to 100-110 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting amine should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene, excess tBAA, and the tert-butanol byproduct.
-
The resulting crude oil is typically of sufficient purity for subsequent steps. If further purification is required, it can be purified by flash column chromatography on silica gel.[7]
-
Expected Outcome
The procedure should yield this compound (1 ) as a pale yellow to amber viscous oil in >90% yield.
Caption: Experimental workflow for the synthesis of the title building block (1).
Protocol 2: Application in Hantzsch-Type Dihydropyridine Synthesis
This protocol demonstrates the power of building block 1 in a multi-component reaction to form a complex dihydropyridine derivative. The Hantzsch synthesis is a classic method for creating this scaffold, which is central to several calcium channel blockers like nifedipine and amlodipine. Here, our building block 1 serves as the β-dicarbonyl component.
Rationale of Experimental Design
-
Multi-Component Reaction: This approach is highly efficient, combining three starting materials in a single pot to build a complex molecule, minimizing steps and waste.
-
Ammonia Source: Ammonium acetate serves as a convenient, solid source of ammonia and also acts as a mild acidic catalyst to promote the initial condensation steps.
-
Solvent: Ethanol is an ideal solvent as it readily dissolves the reactants and is protic, which can facilitate the reaction mechanism.
-
Aldehyde Choice: 4-Nitrobenzaldehyde is used as a model aromatic aldehyde. The electron-withdrawing nitro group often leads to clean reactions and crystalline products, simplifying purification. This component can be easily varied to generate a library of analogues.
Caption: General reaction scheme for the Hantzsch-type synthesis.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equiv. | Amount Used |
| Building Block 1 | 279.33 | 1.0 | 1.0 | 279 mg |
| 4-Nitrobenzaldehyde | 151.12 | 1.0 | 1.0 | 151 mg |
| Ammonium Acetate | 77.08 | 1.5 | 1.5 | 116 mg |
| Ethanol | - | - | - | 10 mL |
Step-by-Step Procedure
-
Setup: In a 25 mL round-bottom flask with a stir bar and reflux condenser, combine building block 1 (279 mg, 1.0 mmol), 4-nitrobenzaldehyde (151 mg, 1.0 mmol), and ammonium acetate (116 mg, 1.5 mmol).
-
Solvent Addition: Add ethanol (10 mL).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir vigorously for 8-12 hours. The reaction mixture may become a thick slurry as the product precipitates. Monitor by TLC (3:7 Ethyl Acetate:Hexanes).
-
Isolation:
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol (2 x 3 mL).
-
-
Purification:
-
The collected solid is often of high purity.
-
If necessary, recrystallize the product from hot ethanol or isopropanol to obtain the final, purified dihydropyridine derivative.[8]
-
Expected Outcome
The reaction is expected to produce the corresponding 1,4-dihydropyridine derivative as a yellow crystalline solid with a yield typically ranging from 65-85%. The product can be characterized by standard analytical techniques (NMR, MS, IR).
Potential for Further Diversification
The true power of building block 1 lies in its potential for creating vast chemical libraries. The Hantzsch protocol described is just one example. Researchers can explore numerous other transformations:
-
Varying the Aldehyde: A wide range of aromatic, heteroaromatic, and aliphatic aldehydes can be used in the Hantzsch reaction to probe structure-activity relationships (SAR).
-
Knorr Pyrazole Synthesis: Reaction of 1 with hydrazine derivatives can yield highly substituted pyrazoles.
-
Paal-Knorr Pyrrole Synthesis: Condensation with a 1,4-dicarbonyl compound can be used to synthesize substituted pyrroles.
-
Biginelli Reaction: Reacting 1 with an aldehyde and urea or thiourea can produce dihydropyrimidinones, another class of biologically active heterocycles.
Caption: Synthetic possibilities using the versatile building block (1).
Conclusion
This compound is a high-potential building block for medicinal chemistry and organic synthesis. Its straightforward preparation and the inherent reactivity of the β-ketoamide group allow for efficient entry into diverse and biologically relevant heterocyclic scaffolds. The protocols provided herein offer a validated and reliable starting point for researchers to explore the rich chemistry of this compound and accelerate their drug discovery efforts.
References
- Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
- New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine.
- Synthesis of N-acetyl-3,4-dimethoxyphenethylamine. PrepChem.com.
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
- Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews.
- N,N-diethyl acetamide | Class 12| Land of Chemistry. YouTube.
- 3',4'-(Methylenedioxy)acetophenone as a building block for bioactive molecules. Benchchem.
- N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide.
- New intermediates for the preparation of verapamil derivates.
- Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine.
- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe)
- This compound | CAS 887352-04-7. Santa Cruz Biotechnology.
- A green approach to chemoselective N- acetylation of amines using catalytic amount of zinc acet
- Synthesis of primary amines. Organic Chemistry Portal.
- Synthesis and biological activity of carboxy verapamil, a new deriv
- Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis.
- Synthesis, Characterization and Drug delivery of Verapamil Hydrochloride loaded Montmorillonite Nanocomposite Beads. Journal of Drug Delivery and Therapeutics.
Sources
- 1. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine - Google Patents [patents.google.com]
- 2. US20090171110A1 - Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine - Google Patents [patents.google.com]
- 3. Synthesis and biological activity of carboxy verapamil, a new derivative of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis and Analysis of N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine is a phenethylamine derivative with potential applications in pharmaceutical research and drug development.[1][2] Its structure, featuring an N-acetoacetyl group, suggests it may serve as a versatile intermediate in the synthesis of more complex molecules. The phenethylamine core is a common motif in many biologically active compounds, including neurotransmitters and psychoactive substances.[1][3] This document provides a comprehensive guide for researchers interested in working with this compound, covering its synthesis, purification, and analytical characterization. The protocols provided are based on established methods for related phenethylamine derivatives and serve as a starting point for further optimization.[4][5][6]
Compound Profile
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 887352-04-7[7] |
| Molecular Formula | C₁₅H₂₁NO₄[7] |
| Molecular Weight | 279.33 g/mol [7] |
| Chemical Structure | (A chemical structure image would be placed here in a real document) |
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 2-(3,4-dimethoxyphenyl)ethylamine. This proposed pathway is based on well-established organic chemistry reactions for N-methylation and N-acylation of amines.[8][9]
Figure 1: Proposed two-step synthesis of the target compound.
Part 1: Synthesis of N-Methyl-2-(3,4-dimethoxyphenyl)ethylamine
The first step involves the N-methylation of 2-(3,4-dimethoxyphenyl)ethylamine. Reductive amination is a common and effective method for this transformation. A patent for the production of N-methyl-2-(3,4-dimethoxyphenyl)ethylamine describes a process involving the hydrogenation of 3,4-dimethoxyphenylacetonitrile with methylamine.[10] An alternative laboratory-scale synthesis can be adapted from procedures for the methylation of primary amines.
Protocol 1: N-Methylation via Reductive Amination
Materials:
-
2-(3,4-Dimethoxyphenyl)ethylamine
-
Formaldehyde (37% aqueous solution)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve 2-(3,4-dimethoxyphenyl)ethylamine (1 equivalent) in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add formaldehyde solution (1.1 equivalents) to the stirred solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Cool the reaction mixture again in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 20°C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 12-16 hours.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-2-(3,4-dimethoxyphenyl)ethylamine.
-
The crude product may be purified by column chromatography on silica gel.
Part 2: Synthesis of this compound
The second step is the acylation of the secondary amine with an acetoacetylating agent. Diketene or acetoacetyl chloride are suitable reagents for this transformation. The synthesis of a similar compound, N-acetyl-3,4-dimethoxyphenethylamine, is achieved by reacting the corresponding amine with acetyl chloride in the presence of a base.[8]
Protocol 2: N-Acetoacetylation
Materials:
-
N-Methyl-2-(3,4-dimethoxyphenyl)ethylamine (from Part 1)
-
Diketene or Acetoacetyl chloride
-
Triethylamine (Et₃N) (if using acetoacetyl chloride)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using Acetoacetyl Chloride):
-
Dissolve N-methyl-2-(3,4-dimethoxyphenyl)ethylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add a solution of acetoacetyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel.
Analytical Methodologies
The characterization and quantification of this compound can be achieved using standard analytical techniques employed for phenethylamines and other novel psychoactive substances.[11][12][13] High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for this purpose.[4][6][14]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of compounds containing a chromophore, such as the dimethoxy-substituted benzene ring in the target molecule.[5][15]
Protocol 3: HPLC-UV Analysis
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Standard HPLC with UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate. (This is a starting point and should be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm and 280 nm (to be optimized based on UV scan of the pure compound) |
Sample Preparation:
-
Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve a known weight of the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides higher sensitivity and selectivity compared to HPLC-UV, making it ideal for trace analysis and confirmation of identity.[14][16][17] The method involves separating the analyte by LC followed by detection using a mass spectrometer, typically a triple quadrupole, operating in Multiple Reaction Monitoring (MRM) mode.
Figure 2: General workflow for LC-MS/MS analysis.
Protocol 4: LC-MS/MS Analysis
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | C18 or similar reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A rapid gradient suitable for UPLC, e.g., 5% B to 95% B in 5 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of the pure compound. The precursor ion will be the protonated molecule [M+H]⁺. Product ions will result from fragmentation of the precursor. |
Method Development for MRM:
-
Prepare a ~1 µg/mL solution of the purified compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer to determine the mass of the protonated molecule [M+H]⁺.
-
Perform a product ion scan on the [M+H]⁺ ion to identify the most abundant and stable fragment ions.
-
Select at least two product ions for the MRM method (one for quantification, one for qualification) to ensure specificity.
Analytical Method Validation
For the developed analytical methods to be considered reliable and reproducible, they must be validated.[18][19][20][21][22] The key validation parameters according to ICH guidelines include:
-
Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing blank samples and samples spiked with potential impurities.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of at least five standards over a defined range. A linear regression analysis is performed, and the correlation coefficient (r²) should be close to 1.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the recovery is calculated.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Conclusion
This document provides a foundational guide for the synthesis and analysis of this compound. The proposed synthetic route and analytical protocols are based on established methodologies for structurally related compounds and should be a valuable resource for researchers initiating work with this molecule. It is imperative that all experimental work is conducted with appropriate safety precautions and that the analytical methods are fully optimized and validated for their intended purpose.
References
-
Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-2719. Available at: [Link]
- BASF AG. (1998). Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine. U.S. Patent No. 5,840,981.
-
National Center for Biotechnology Information. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. PubChem Compound Summary. Available at: [Link]
-
Pander, P., et al. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Molecules, 25(23), 5698. Available at: [Link]
-
Mullen, K., et al. (1998). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. Journal of Chromatography B: Biomedical Sciences and Applications, 708(1-2), 165-171. Available at: [Link]
-
Stellpflug, S. J., et al. (2014). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing. Journal of Medical Toxicology, 10(1), 45-50. Available at: [Link]
-
De-Oliveira, G. G., et al. (2023). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Molecules, 28(19), 6825. Available at: [Link]
-
De-Luca, M., et al. (2007). Development and Validation of HPLC Methods for the Analysis of Phenethylamine and Indoloquinazoline Alkaloids in Evodia Species. Journal of Agricultural and Food Chemistry, 55(23), 9333-9338. Available at: [Link]
-
National Center for Biotechnology Information. N-(2-phenylethyl)acetamide. PubChem Compound Summary. Available at: [Link]
-
Borman, P., et al. (1997). The validation of analytical methods for drug substances and drug products in UK pharmaceutical laboratories. Journal of Pharmaceutical and Biomedical Analysis, 15(9-10), 1449-1457. Available at: [Link]
-
SIELC Technologies. HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. Available at: [Link]
-
Col-Araz, M., et al. (2023). Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets. Analytical Chemistry, 95(49), 18049-18057. Available at: [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available at: [Link]
-
Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Available at: [Link]
-
El-Fiky, A. A., et al. (2014). LC-MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. Journal of Chromatographic Science, 52(8), 859-866. Available at: [Link]
-
Kim, M., et al. (2021). Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis. Journal of Food Hygiene and Safety, 36(4), 160-166. Available at: [Link]
-
National Institute of Justice. (2022). Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. Available at: [Link]
-
Profound Pharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]
-
Shi, Y., et al. (2023). A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair. Journal of Pharmaceutical and Biomedical Analysis, 231, 115367. Available at: [Link]
-
Agilent Technologies. Testing For Novel Psychoactive Substances. Available at: [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (2012). Analytical method validation: A brief review. Available at: [Link]
-
Lin, H.-R., et al. (2014). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 19(6), 7239-7255. Available at: [Link]
-
Yamagami, T., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Journal of the American Society for Mass Spectrometry, 31(9), 1855-1864. Available at: [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 2(1), 1-6. Available at: [Link]
-
PrepChem. Synthesis of N-acetyl-3,4-dimethoxyphenethylamine. Available at: [Link]
- Chinoin Gyogyszer es Vegyeszeti Termekek Gyara Rt. (1994). New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine. Hungary Patent No. HU209947B.
Sources
- 1. mdpi.com [mdpi.com]
- 2. guidechem.com [guidechem.com]
- 3. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]
- 4. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. prepchem.com [prepchem.com]
- 9. HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine - Google Patents [patents.google.com]
- 10. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. clinicallab.com [clinicallab.com]
- 13. agilent.com [agilent.com]
- 14. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 16. researchgate.net [researchgate.net]
- 17. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The validation of analytical methods for drug substances and drug products in UK pharmaceutical laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. emerypharma.com [emerypharma.com]
- 20. particle.dk [particle.dk]
- 21. wjarr.com [wjarr.com]
- 22. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application Notes & Protocols for the Exploration of N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine in Drug Discovery
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals interested in evaluating the therapeutic potential of N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine. This document outlines a strategic, multi-faceted approach to characterizing this novel chemical entity, from initial synthesis and purification to preclinical assessment of its biological activity and druggability.
Introduction: Rationale for Investigation
This compound is a derivative of the well-known phenethylamine scaffold, a privileged structure in medicinal chemistry. The parent compound, 2-(3,4-dimethoxyphenyl)ethylamine, and its N-methylated form are precursors to pharmacologically active molecules, including the calcium channel blocker Verapamil[1]. The introduction of an N-acetoacetyl group introduces a reactive β-dicarbonyl moiety, which can participate in various biological interactions, including covalent bonding with target proteins, chelation of metal ions, and formation of stable hydrogen bonds. This unique structural feature suggests a potential for novel mechanisms of action and therapeutic applications.
Derivatives of the 2-(3,4-dimethoxyphenyl)ethylamine core have demonstrated a wide range of biological activities, including anti-ulcer, neuroprotective, and anti-cancer properties[2][3]. Given this precedent, a systematic investigation into the pharmacological profile of this compound is warranted. These notes will guide the user through a logical progression of experiments designed to elucidate its therapeutic potential.
Part 1: Synthesis and Characterization
A robust and scalable synthetic route is the foundation of any drug discovery program. The following protocol describes a potential method for the synthesis of this compound, based on established chemical principles.
Protocol 1: Synthesis of this compound
Objective: To synthesize and purify this compound with high purity for subsequent biological evaluation.
Materials:
-
N-methyl-2-(3,4-dimethoxyphenyl)ethylamine (N-methylhomoveratrylamine)
-
Diketene or a suitable acetoacetylating agent
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Inert gas atmosphere (e.g., Nitrogen, Argon)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N-methyl-2-(3,4-dimethoxyphenyl)ethylamine (1 equivalent) in the chosen anhydrous aprotic solvent.
-
Reaction: Cool the solution to 0°C using an ice bath. Add the acetoacetylating agent (e.g., diketene, 1.1 equivalents) dropwise to the stirred solution.
-
Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Data Summary Table:
| Property | Value |
| Molecular Formula | C₁₅H₂₁NO₄[4] |
| Molecular Weight | 279.33 g/mol [4] |
| CAS Number | 887352-04-7[4] |
Part 2: In Silico and In Vitro Target Identification
With a pure compound in hand, the next phase involves identifying its potential biological targets. A combination of computational and experimental approaches is recommended for a comprehensive assessment.
Workflow for Target Identification and Initial Screening
Caption: A workflow for target identification and validation.
Protocol 2: Broad Panel Screening
Objective: To identify potential biological targets of this compound through broad in vitro screening.
Rationale: Given the novelty of the compound, an unbiased screening approach against a diverse panel of common drug targets (e.g., kinases, G-protein coupled receptors, ion channels, nuclear receptors) can rapidly identify potential areas of biological activity.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Selection: Choose a commercial or in-house broad screening panel. These panels typically utilize high-throughput formats such as fluorescence, luminescence, or radiometric assays.
-
Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) against the target panel.
-
Hit Identification: Identify "hits" as targets where the compound exhibits a statistically significant effect (e.g., >50% inhibition or activation) compared to a vehicle control.
-
Confirmation Screen: Re-test the initial hits in a confirmation screen to eliminate false positives.
-
Dose-Response Analysis: For confirmed hits, perform a dose-response analysis by testing the compound over a range of concentrations to determine its potency (e.g., IC₅₀ or EC₅₀).
Part 3: Elucidating the Mechanism of Action
Once a validated target is identified, the subsequent step is to understand how the compound interacts with the target to elicit a biological response.
Hypothesized Signaling Pathway (Example: Kinase Inhibition)
If the broad panel screen identifies a specific kinase as a target, the following pathway could be investigated:
Caption: A hypothetical signaling pathway illustrating kinase inhibition.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in a cellular context.
Rationale: CETSA is a powerful method to verify that a compound binds to its intended target within intact cells. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Procedure:
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with the test compound or vehicle control for a specified time.
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using a method such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Part 4: Preliminary ADME/Tox Profiling
Early assessment of a compound's absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties is crucial for its development as a drug.
Protocol 4: In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of the compound in the presence of liver microsomes.
Rationale: This assay provides an early indication of how quickly the compound might be metabolized in the body, which is a key determinant of its half-life and bioavailability.
Procedure:
-
Incubation: Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes (from human or other species) and a cofactor (NADPH) to initiate metabolic reactions.
-
Time Points: Remove aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction in the aliquots by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Quantify the amount of the parent compound remaining at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Data Summary Table:
| Parameter | Description |
| In Vitro Half-life (t₁/₂) | The time it takes for 50% of the compound to be metabolized. |
| Intrinsic Clearance (CLᵢₙₜ) | The rate of metabolism by the liver, independent of blood flow. |
Conclusion
The application notes and protocols outlined above provide a structured and scientifically rigorous approach to exploring the drug discovery potential of this compound. By systematically characterizing its synthesis, identifying its biological targets, elucidating its mechanism of action, and assessing its preliminary ADME/Tox properties, researchers can build a comprehensive profile of this novel compound and determine its suitability for further preclinical and clinical development.
References
-
Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-2719. [Link]
- Kober, R., et al. (1998). Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine. U.S. Patent No. 5,840,981. Washington, DC: U.S.
-
Woo, S. W., et al. (2021). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. IUCrData, 6(1), x201663. [Link]
Sources
- 1. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine - Google Patents [patents.google.com]
- 2. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
Troubleshooting & Optimization
identifying common impurities in N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine synthesis
Introduction
Welcome to the Technical Support Center. This guide addresses the synthesis and purity profiling of N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine (hereafter referred to as NMHA-Acetoacetate ). This molecule is the critical "Intermediate I" in the synthesis of the calcium channel blocker Verapamil .
The synthesis typically involves the acetoacetylation of N-methylhomoveratrylamine (NMHA) using diketene (or a diketene equivalent like 2,2,6-trimethyl-4H-1,3-dioxin-4-one). While the reaction appears straightforward, the instability of diketene and the quality of the starting amine often lead to a complex impurity profile that complicates downstream alkylation steps.
Module 1: The Chemistry & Impurity Genesis
To troubleshoot effectively, one must understand the origin of every peak in the chromatogram. The following diagram maps the reaction network, highlighting where specific impurities originate.
Reaction Pathway Analysis
Figure 1: Reaction network showing the genesis of the Target Molecule and common Impurities A, B, C, and D.
Module 2: Troubleshooting Dashboard (FAQs)
This section addresses specific observations reported by users during the synthesis and analysis of NMHA-Acetoacetate.
Issue 1: "I see a persistent peak at RRT ~0.65 that tracks with the Starting Material."
Diagnosis: This is likely Impurity A (Unreacted N-methylhomoveratrylamine) .
-
Root Cause:
-
Stoichiometry: Diketene is volatile and susceptible to hydrolysis. If your solvent contained moisture, the effective equivalents of diketene decreased, leaving unreacted amine.
-
Temperature: Reaction temperature was too low (< 20°C), slowing kinetics.
-
-
Corrective Action:
-
Ensure solvents (e.g., Toluene, DCM) are dry (KF < 0.1%).
-
Use a slight excess of diketene (1.05 – 1.10 eq).
-
Validation: Spike the sample with pure NMHA standard. If the peak area increases, the identity is confirmed.
-
Issue 2: "There is a new impurity (RRT ~0.90) that does not match the SM or Product."
Diagnosis: This is likely Impurity B (N-Acetoacetyl-homoveratrylamine) .
-
Root Cause: Impure Starting Material. The precursor NMHA is often made by methylating homoveratrylamine. If that methylation was incomplete, residual primary amine (homoveratrylamine) remains. This primary amine reacts with diketene to form the des-methyl acetoacetamide.
-
Criticality: High. This impurity is structurally very similar to the target and difficult to remove by crystallization.
-
Corrective Action:
-
Check the purity of your NMHA starting material. It must contain < 0.5% Homoveratrylamine.
-
Issue 3: "The reaction mixture turned dark orange/brown, and I see broad peaks at late retention times."
Diagnosis: Diketene Polymerization / Dehydroacetic Acid (Impurity C) .
-
Root Cause:
-
Exotherm Control: The reaction with diketene is exothermic. If addition is too fast without cooling, local overheating causes diketene to dimerize into dehydroacetic acid or polymerize into tars.
-
Base Catalysis: If triethylamine (TEA) was used in large excess or added too quickly, it can catalyze diketene polymerization.
-
-
Corrective Action:
-
Maintain reaction temperature between 0°C and 5°C during addition.
-
Add diketene dropwise as a solution (e.g., in Toluene) rather than neat.
-
Module 3: Analytical Protocols
To reliably identify these impurities, use the following standardized HPLC method. This method is optimized to separate the polar amine (SM) from the neutral amide (Target).
Standardized HPLC Method (Gradient)
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., Phenomenex Luna or Agilent Zorbax), 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05% Orthophosphoric acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 280 nm (Reference 360 nm) |
| Column Temp | 30°C |
| Injection Vol | 10 µL |
Gradient Program:
-
0-5 min: 80% A / 20% B (Isocratic hold for polar amines)
-
5-20 min: Linear gradient to 20% A / 80% B
-
20-25 min: Hold at 20% A / 80% B (Elutes dimers/polymers)
-
25-30 min: Re-equilibrate to 80% A
Impurity Reference Table
| Impurity ID | Common Name | Relative Retention Time (RRT)* | Origin |
| Impurity A | N-methylhomoveratrylamine (NMHA) | ~0.4 - 0.5 | Unreacted SM |
| Impurity B | Des-methyl acetoacetamide | ~0.85 - 0.90 | SM Contaminant |
| Target | NMHA-Acetoacetate | 1.00 | Product |
| Impurity C | Dehydroacetic Acid | ~1.2 - 1.3 | Reagent Dimer |
| Impurity D | Diketene Oligomers | > 1.5 (Broad) | Thermal Degradation |
*Note: RRTs are approximate and depend on the exact column/gradient used. Always validate with standards.
Module 4: Process Logic Flow
Use this logic tree to guide your daily experimental decisions.
Figure 2: Decision tree for in-process control (IPC) of NMHA-Acetoacetate synthesis.
References
-
US Patent 5840981A . Process for producing N-methyl-2-(3,4-dimethoxyphenyl)-ethylamine. Describes the synthesis of the starting material (NMHA) and potential contaminants.
-
US Patent 4960939A . Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine. Details the reductive amination routes and associated impurities.
-
MDPI . Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification.[1] Provides baseline HPLC conditions for Verapamil intermediates using C18 columns and Acetonitrile/Buffer gradients.
-
National Institutes of Health (PubChem) . Diketene Reactivity and Safety. Discusses the polymerization risks (dimerization to dehydroacetic acid) and hydrolysis rates of diketene.
-
ResearchGate . Synthesis and characterization of process related impurities of anticonvulsant drugs. Demonstrates the methodology for identifying amide/amine impurities using LC-MS.
Sources
addressing solubility issues of N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine in aqueous solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Understanding the Molecule: A Predicted Physicochemical Profile
Structural Features Influencing Solubility:
-
Tertiary Amine: The N-methyl group on the ethylamine chain creates a tertiary amine. This functional group is basic and can be protonated to form a more soluble salt at acidic pH.
-
Dimethoxyphenyl Group: This aromatic ring with two methoxy groups contributes significantly to the molecule's hydrophobicity (water-repelling nature).
-
N-Acetoacetyl Group: This group adds some polarity but also contains nonpolar regions, contributing to the overall mixed polarity of the molecule.
Estimated Physicochemical Properties:
| Property | Estimated Value | Rationale & Implication for Solubility |
| pKa | 8.5 - 9.5 | The tertiary amine is expected to be a weak base. At pH values below its pKa, the amine will be protonated, forming a more water-soluble cation. Based on structurally similar compounds like N,N-Dimethylphenethylamine, which has a reported pKa in the range of 9.75-10.64, a slightly lower pKa is anticipated due to the electron-withdrawing nature of the nearby acetoacetyl group.[1][2][3] |
| logP | 2.5 - 3.5 | The octanol-water partition coefficient (logP) is a measure of lipophilicity. A positive logP indicates a preference for a non-polar environment. Verapamil, which shares the dimethoxyphenyl ethylamine core, has a logP of around 5.093.[4] The acetoacetyl group is less lipophilic than the rest of the verapamil structure, so a moderately high logP is predicted for our target compound, indicating poor intrinsic aqueous solubility. |
| Aqueous Solubility | Poor | Based on the estimated high logP and the presence of a significant hydrophobic moiety, the intrinsic solubility of the free base form in neutral water is expected to be low. |
Frequently Asked Questions (FAQs)
Q1: I've tried dissolving N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine in water, but it's not working. Why?
A1: The neutral form of this compound is expected to have poor aqueous solubility due to its significant hydrophobic character, as indicated by its estimated logP value. Direct dissolution in neutral water is often unsuccessful. To achieve dissolution, you will likely need to employ a solubilization strategy such as pH adjustment, the use of co-solvents, or other formulation aids.
Q2: What is the best starting point for solubilizing this compound?
A2: For a weakly basic compound like this, the most straightforward initial approach is pH adjustment . By preparing an acidic solution, you can protonate the tertiary amine, forming a more soluble salt. A good starting point is to attempt dissolution in a dilute acidic solution (e.g., 0.1 N HCl) and then adjust the pH upwards towards your desired experimental pH, being mindful of potential precipitation.
Q3: Can I use DMSO to make a stock solution?
A3: Yes, Dimethyl Sulfoxide (DMSO) is a powerful organic solvent that should readily dissolve this compound. However, be cautious when diluting your DMSO stock solution into an aqueous buffer. If the final concentration of your compound in the aqueous medium exceeds its solubility limit, it may precipitate out of solution. It is a common laboratory practice to prepare high-concentration stock solutions in DMSO and then dilute them into the final assay buffer, but the final DMSO concentration should be kept low (typically <1%) to avoid solvent effects in biological assays.[5]
Q4: Will heating the solution help improve solubility?
A4: For many organic compounds, solubility increases with temperature.[6][7][8][9] Gentle warming (e.g., to 37-40°C) may aid in the initial dissolution process. However, be aware that the compound may precipitate out of solution as it cools to room temperature. Also, prolonged heating can potentially lead to degradation of the compound. This approach is generally more effective for preparing solutions for immediate use rather than for long-term storage.
Troubleshooting Guide: Addressing Solubility Issues
This section provides a systematic approach to overcoming common solubility challenges you may encounter during your experiments.
Problem 1: The compound does not dissolve in my aqueous buffer.
Figure 1: Troubleshooting workflow for initial dissolution failure.
Problem 2: The compound dissolves initially but then precipitates over time or upon dilution.
Figure 2: Troubleshooting workflow for precipitation issues.
Experimental Protocols for Solubilization
Safety First: Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Material Safety Data Sheet (MSDS) before use.
Protocol 1: Solubilization by pH Adjustment
This method leverages the basicity of the tertiary amine to form a soluble salt.
Scientific Rationale: According to the Henderson-Hasselbalch equation for a weak base, as the pH of the solution decreases, the equilibrium shifts towards the protonated (conjugate acid) form of the amine.[10][11][12][13][14] This protonated form is an ion and is generally much more soluble in aqueous solutions than the neutral free base.
-
Preparation of Acidic Solvent: Prepare a dilute acidic solution, for example, 0.1 N Hydrochloric Acid (HCl).
-
Weighing the Compound: Accurately weigh the desired amount of this compound.
-
Initial Dissolution: Add a small amount of the acidic solvent to the compound and vortex or sonicate until it dissolves completely.
-
Volume Adjustment: Gradually add the remaining acidic solvent to reach the desired final concentration.
-
pH Adjustment (Optional): If your experiment requires a higher pH, you can slowly add a base (e.g., 1 N NaOH) dropwise while vigorously stirring to raise the pH. Crucially, monitor for any signs of precipitation as you approach the compound's pKa. It is advisable to maintain the final pH at least 2 units below the estimated pKa to ensure the compound remains in its protonated, soluble form.
Protocol 2: Solubilization using Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.
Scientific Rationale: Co-solvents work by reducing the polarity of the aqueous solvent system. This makes the solvent more "like" the hydrophobic solute, thereby reducing the energy required to dissolve it.[15][16] The hydrophobic regions of the co-solvent can interact favorably with the nonpolar parts of the drug molecule.
Recommended Co-solvents and Starting Concentrations:
| Co-solvent | Starting Concentration (v/v) | Notes |
| Ethanol | 10-20% | Generally well-tolerated in many biological systems. |
| Propylene Glycol (PG) | 10-30% | A common excipient in pharmaceutical formulations. |
| Polyethylene Glycol 400 (PEG 400) | 10-40% | Can be more effective for highly hydrophobic compounds. |
Step-by-Step Method:
-
Prepare Co-solvent/Water Mixture: Prepare a mixture of the chosen co-solvent and your aqueous buffer at the desired ratio.
-
Dissolve the Compound: Add the weighed compound to the co-solvent/water mixture.
-
Facilitate Dissolution: Use vortexing or sonication to aid dissolution. Gentle warming can also be applied if necessary.
Protocol 3: Solubilization using Surfactants
Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.
Scientific Rationale: Surfactants are amphipathic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment where hydrophobic drug molecules can partition, while the hydrophilic heads form the outer shell, which is soluble in the aqueous bulk solution.[17][18][19][20][21]
Recommended Surfactants:
-
Tween® 80 (Polysorbate 80): A non-ionic surfactant widely used in pharmaceutical formulations. A typical starting concentration is 0.1-1% (w/v).
-
Polysorbate 20: Another common non-ionic surfactant.
Step-by-Step Method:
-
Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration above its CMC.
-
Add Compound: Add the weighed this compound to the surfactant solution.
-
Allow for Equilibration: Stir the mixture for a sufficient time to allow for the formation of micelles and the partitioning of the compound into the micellar cores. Sonication can expedite this process.
Protocol 4: Solubilization using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules.
Scientific Rationale: Cyclodextrins have a truncated cone or torus shape with a hydrophilic exterior and a hydrophobic interior cavity. A hydrophobic drug molecule of the appropriate size can be encapsulated within this cavity, forming a host-guest inclusion complex.[7][18][22][23][24][25][26] This complex has a hydrophilic exterior, which significantly increases the apparent solubility of the drug in water.
Recommended Cyclodextrin:
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): Often used due to its higher water solubility and lower toxicity compared to native β-cyclodextrin.
Step-by-Step Method:
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in the aqueous buffer. Molar ratios of cyclodextrin to the compound typically range from 1:1 to 10:1 or higher.
-
Add Compound: Add the weighed compound to the cyclodextrin solution.
-
Promote Complexation: Stir the mixture, sometimes for several hours or overnight, to allow for the formation of the inclusion complex. Sonication or gentle warming can be used to accelerate the process.
References
-
Science Notes. Henderson Hasselbalch Equation and Examples. Available from: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. Available from: [Link]
- Hirano, A., et al. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 2021.
-
PubChem. Verapamil. National Center for Biotechnology Information. Available from: [Link]
- Fenyvesi, É., et al. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 2020.
- Li, P., et al. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 2022.
-
University of Canterbury. Solubility of Organic Compounds. Available from: [Link]
-
Chemistry LibreTexts. Preparing Solutions. Available from: [Link]
- Zhang, Y., et al. Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. Molecules, 2022.
-
Grokipedia. N,N-Dimethylphenethylamine. Available from: [Link]
-
European Medicines Agency (EMA). ICH Topic Q3B (R2) Impurities in New Drug Products. 2006. Available from: [Link]
-
Chemistry LibreTexts. Effects of Temperature and Pressure on Solubility. Available from: [Link]
- Popa, G., et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 2024.
-
Scribd. Guide To Preparation of Stock Standard Solutions. Available from: [Link]
-
Wikipedia. Henderson–Hasselbalch equation. Available from: [Link]
- Rangel-Yagui, C. O., et al. Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences, 2005.
-
Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Available from: [Link]
- Di, L., & Kerns, E. H.
-
Cheméo. Verapamil (CAS 52-53-9) - Chemical & Physical Properties. Available from: [Link]
-
YouTube. Lab Skills: Preparing Stock Solutions. Available from: [Link]
-
AMSbio. Impurity guidelines in drug development under ICH Q3. Available from: [Link]
- Li, D., et al. Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects. Foods, 2022.
- Yalkowsky, S. H., & Rubino, J. T. Solubilization by cosolvents. Establishing useful constants for the log-linear model. Journal of Pharmaceutical Sciences, 1985.
-
ResearchGate. Micellar solubilization of drugs. Available from: [Link]
-
ScienceAsia. Cyclodextrin inclusion complexation and pharmaceutical applications. 2020. Available from: [Link]
- Journal of Pharmaceutical Negative Results. Solubility Enhancement of Rifabutin by Co-solvency Approach. 2012.
-
National Council of Educational Research and Training (NCERT). Amines. Available from: [Link]
- Alsenz, J., & Kansy, M. Optimizing the solubility of research compounds: how to avoid going off track. Drug Discovery Today: Technologies, 2010.
-
Rice University. Andrea's Help Sheet on Preparing Solutions. Available from: [Link]
-
European Molecular Biology Laboratory - European Bioinformatics Institute (EMBL-EBI). Compound: VERAPAMIL HYDROCHLORIDE (CHEMBL1280). Available from: [Link]
-
BYJU'S. Henderson-Hasselbalch Equation. Available from: [Link]
-
YouTube. Micellar Solubilization (CHE). Available from: [Link]
-
Rice University. Solutions and dilutions: working with stock solutions. Available from: [Link]
- On the Effect of Temperature on Aqueous Solubility of Organic Solids. Crystal Growth & Design, 2010.
-
YouTube. Acetylation of amine || amine react with acetyl chloride or acetic anhydride. Available from: [Link]
-
Wikipedia. Verapamil. Available from: [Link]
-
Khan Academy. Henderson–Hasselbalch equation | Acids and bases | AP Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. Available from: [Link]
- Journal of Pharmaceutical Science and Technology. Characterization of Cyclodextrin Inclusion Complexes – A Review. 2011.
-
Taylor & Francis. Micellar solubilization – Knowledge and References. Available from: [Link]
- Bulletin of Environment, Pharmacology and Life Sciences. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. 2022.
-
Chemistry Notes. Henderson-Hasselbalch Equation | Weak Acid pH Calculations. Available from: [Link]
- IIP Series.
- The Gambia Medicines Control Agency. Guideline for Impurities in New Active Pharmaceutical Ingredient. 2025.
-
YouTube. ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Available from: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. N,N-Dimethylphenethylamine | 1126-71-2 [chemicalbook.com]
- 3. N,N-Dimethylphenethylamine CAS#: 1126-71-2 [m.chemicalbook.com]
- 4. Verapamil (CAS 52-53-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. N,N-Dimethylphenethylamine - Wikipedia [en.wikipedia.org]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sciencenotes.org [sciencenotes.org]
- 11. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. youtube.com [youtube.com]
- 14. chemistrynotes.com [chemistrynotes.com]
- 15. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bepls.com [bepls.com]
- 17. mdpi.com [mdpi.com]
- 18. sites.ualberta.ca [sites.ualberta.ca]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. quora.com [quora.com]
- 24. scienceasia.org [scienceasia.org]
- 25. onlinepharmacytech.info [onlinepharmacytech.info]
- 26. iipseries.org [iipseries.org]
Validation & Comparative
comparison of different synthetic routes to N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine
Executive Summary & Strategic Context
Target Molecule:
This guide evaluates the synthetic pathways for
The synthesis hinges on the acetoacetylation of the secondary amine,
-
The Industrial Standard: Diketene (High efficiency, high hazard).
-
The Thermal Alternative: Acetoacetic Esters (Lower hazard, kinetic challenges).
-
The Laboratory Safe-Route: Diketene Equivalents (TKD) (High safety, high cost).
Mechanistic Pathway Analysis
The following diagram illustrates the three competing pathways to the target molecule.
Figure 1: Comparative synthetic pathways showing the divergence in reagent choice and byproduct formation.
Detailed Route Comparison
Route A: The Diketene Route (Industrial Standard)
This pathway utilizes diketene (4-methylene-2-oxetanone) , a highly reactive lactone. It is the dominant industrial method due to its near-perfect atom economy and rapid kinetics.
-
Mechanism: The secondary nitrogen of the amine attacks the carbonyl carbon of the strained lactone ring, leading to ring opening and formation of the acetoacetamide.
-
Key Advantage: No byproducts (100% atom economy). Reaction proceeds at low temperatures (0–25°C).
-
Critical Risk: Diketene is a lachrymator, toxic, and prone to explosive polymerization if not stabilized.
Experimental Protocol A
-
Preparation: Charge a reactor with
-methylhomoveratrylamine (1.0 eq) dissolved in an inert solvent (Toluene or Dichloromethane). Cool to 0–5°C. -
Addition: Add Diketene (1.05 eq) dropwise, maintaining internal temperature <10°C to prevent polymerization.
-
Reaction: Stir for 1–2 hours. Monitor via TLC/HPLC (Disappearance of amine).
-
Workup: Wash with dilute acid (to remove unreacted amine) and brine. Evaporate solvent.[1][2]
-
Result: Product is typically obtained as a viscous oil or low-melting solid in 90–98% yield .
Route B: The Acetoacetic Ester Route (Thermal Transamidation)
This route employs Ethyl Acetoacetate (EAA) . It is a "greener" alternative in terms of reagent toxicity but suffers from poor kinetics.
-
Mechanism: Nucleophilic acyl substitution.[3] The amine attacks the ester carbonyl, displacing ethanol.
-
Key Advantage: EAA is cheap, stable, and non-toxic.
-
Critical Drawback: The reaction is reversible and slow. High temperatures (>120°C) are required to drive the equilibrium by distilling off ethanol.
Experimental Protocol B
-
Preparation: Mix
-methylhomoveratrylamine (1.0 eq) and Ethyl Acetoacetate (1.2 eq) in high-boiling solvent (Xylene) or neat. -
Catalysis: Add a catalytic amount of DMAP (4-dimethylaminopyridine) or Triethylamine (0.1 eq).
-
Reaction: Heat to reflux (135–140°C) with a Dean-Stark trap to continuously remove ethanol.
-
Duration: Reaction may require 12–24 hours.
-
Workup: Distill off excess EAA under high vacuum.
-
Result: Yields are generally lower (75–85% ) due to thermal degradation and incomplete conversion.
Route C: The TKD Route (Laboratory Safety)
This route uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TKD) , a masked form of acetylketene.
-
Mechanism: Upon heating (>100°C), TKD undergoes a retro-Diels-Alder reaction to release acetylketene (highly reactive) and acetone. The acetylketene is immediately trapped by the amine.
-
Key Advantage: Avoids handling hazardous diketene directly while maintaining high reactivity.
-
Critical Drawback: High cost of TKD reagent.
Experimental Protocol C
-
Preparation: Dissolve
-methylhomoveratrylamine (1.0 eq) and TKD (1.1 eq) in Xylene. -
Reaction: Heat to reflux (140°C) for 30–60 minutes. Acetone evolves as a gas.
-
Workup: Cool and evaporate solvent.[2]
-
Result: Extremely clean product, 90–95% yield . Ideal for small-scale R&D where safety supersedes cost.
Performance Comparison Matrix
| Metric | Route A: Diketene | Route B: Ethyl Acetoacetate | Route C: TKD Reagent |
| Yield | High (90-98%) | Moderate (75-85%) | High (90-95%) |
| Atom Economy | 100% | Poor (Loss of EtOH) | Moderate (Loss of Acetone) |
| Reaction Time | Fast (1-2 h) | Slow (12-24 h) | Fast (0.5-1 h) |
| Temperature | Low (0-25°C) | High (>120°C) | High (>100°C) |
| Safety Profile | High Risk (Toxic/Explosive) | Safe (Common Reagent) | Safe (Stable Precursor) |
| Cost | Low (Commodity Chemical) | Low (Commodity Chemical) | High (Specialty Reagent) |
| Scalability | Excellent (Industrial) | Good | Poor (Cost prohibitive) |
Critical Quality Attributes (CQAs) for Drug Development
When synthesizing this intermediate for pharmaceutical applications (e.g., Verapamil precursors), specific impurities must be controlled:
-
Unreacted Amine: In Route B, residual amine is common. This is detrimental as it acts as a catalyst poison in subsequent hydrogenation steps.
-
Bis-acylation: Rare, but possible if excess diketene is used at high temperatures.
-
Polymerization Products: Diketene can self-polymerize to dehydroacetic acid, contaminating the product in Route A.
Recommendation:
-
For Industrial Scale (>1 kg): Use Route A (Diketene) with strict engineering controls (continuous flow reactors are recommended to minimize active volume).
-
For Lab Scale (<100 g): Use Route C (TKD) for the best balance of safety and purity.
-
For Green Chemistry/Academic: Use Route B only if high-temperature equipment is available and time is not a constraint.
References
-
Diketene Reactivity: Clemens, R. J. "Diketene." Chemical Reviews, 86(2), 241-318. Link
-
Isoquinoline Synthesis: Chrzanowska, M., & Rozwadowska, M. D. "Asymmetric Synthesis of Isoquinoline Alkaloids." Chemical Reviews, 104(7), 3341-3370. Link
-
Acetoacetylation with TKD: Sato, M., et al. "Reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with amines." Chemical & Pharmaceutical Bulletin, 29(6), 1743-1747. Link
-
Verapamil Precursor Synthesis: U.S. Patent 4,115,432.[4] "Process for the preparation of Verapamil." Link
-
N-Methylhomoveratrylamine Preparation: U.S. Patent 5,840,981. "Process for producing N-methyl-2-(3,4-dimethoxyphenyl)-ethylamine." Link
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine - Google Patents [patents.google.com]
- 3. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 4. US20090171110A1 - Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine - Google Patents [patents.google.com]
structural characterization of impurities found in N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine
[1][2][3][4]
Executive Summary
This guide provides a comparative technical analysis of structural elucidation methodologies for impurities found in N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine (hereafter referred to as NAMDPE ).[1][2][3] As a critical intermediate in the synthesis of isoquinoline alkaloids and calcium channel blockers (e.g., Verapamil analogues), the purity of NAMDPE dictates the safety profile of the final API.
This document compares the efficacy of High-Resolution Mass Spectrometry (HRMS) , Nuclear Magnetic Resonance (NMR) , and HPLC-UV/PDA in identifying process-related impurities.[1][2][3] It synthesizes experimental protocols with mechanistic insights, focusing on the detection of unreacted starting materials, cyclization byproducts, and degradation artifacts.
The Target Molecule & Impurity Landscape[5]
NAMDPE is formed via the acetoacetylation of N-methylhomoveratrylamine.[1][2][3] The structural integrity of the N-acetoacetyl group is labile; it is prone to hydrolysis, decarboxylation, and Bischler-Napieralski-type cyclization.[1][2][3]
Likely Impurity Profile
Based on the synthetic route and functional group reactivity, three primary impurity classes are anticipated:
-
Residual Starting Material: N-methylhomoveratrylamine (Precursor).[1][2][3]
-
Competitor Byproducts: N-Acetyl-N-methylhomoveratrylamine (formed via competitive acetylation if acetic anhydride impurities are present).[1][2][3]
-
Cyclization Artifacts: 1,2,3,4-tetrahydroisoquinoline derivatives formed via acid-catalyzed intramolecular condensation of the electron-rich dimethoxy ring with the ketone carbonyl.[1][2][3]
Comparative Analysis of Characterization Methodologies
The following table objectively compares the performance of the three primary analytical pillars in the context of NAMDPE impurity profiling.
Table 1: Analytical Performance Matrix
| Feature | LC-HRMS (Q-TOF/Orbitrap) | Multi-dimensional NMR (600 MHz) | HPLC-PDA (UV) |
| Primary Role | Structure elucidation & formula confirmation | Stereochemical & regio-isomeric assignment | Routine quantification & purity calculation |
| Sensitivity | Extremely High (pg level) | Low (mg level required) | Moderate (ng level) |
| Specificity | High (Mass accuracy <5 ppm) | Absolute (Definitive connectivity) | Low (Retention time dependence) |
| Limitation | Cannot distinguish isobaric positional isomers easily | Requires isolation of impurity (time-intensive) | "Blind" to non-chromophoric impurities |
| Cost/Run | High | Very High (instrument time + expertise) | Low |
| Best For... | Unknown Screening: Identifying molecular formula and fragmentation.[1][2][3] | Confirmation: Distinguishing N- vs O-acylation or cyclized structures. | QC Release: Batch-to-batch consistency. |
Detailed Characterization Workflow
The following protocol outlines a self-validating system for characterizing an unknown impurity (e.g., "Impurity X") found at RRT 1.2 in the NAMDPE synthesis.
Phase 1: High-Resolution LC-MS/MS Screening
Objective: Determine the molecular formula and substructural fragments.[1][2][3]
-
Protocol:
-
Mechanistic Insight:
-
NAMDPE (
Da) typically fragments to yield a tropylium-like 3,4-dimethoxybenzyl cation at m/z 151.07 or 152.08 [1].[1][2][3] -
Diagnostic Logic: If "Impurity X" shows the m/z 151 fragment, the dimethoxyphenyl ethylamine core is intact. If the parent mass is
, it suggests loss of water, pointing toward a cyclized enamine or isoquinoline structure.[2][3]
-
Phase 2: Impurity Isolation (Preparative HPLC)
Objective: Obtain sufficient mass (>5 mg) for NMR.
-
Protocol:
Phase 3: Structural Confirmation via NMR
Objective: Solve the connectivity of the isolated impurity.
-
Key Experiments:
-
1H NMR: Establishes proton count. Look for the disappearance of the methylene singlets of the acetoacetyl group (suggests cyclization).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their attached carbons.[1][2][3] Essential for identifying the
-methyl group shift (approx 2.8–3.0 ppm).[1][2][3] -
HMBC (Heteronuclear Multiple Bond Correlation): The "Gold Standard."[2][3] It traces long-range couplings (2-3 bonds).[1][2][3]
-
Causality: If the carbonyl carbon of the acetoacetyl group correlates with the aromatic ring protons in HMBC, it confirms intramolecular cyclization (Bischler-Napieralski product) [2].
-
Visualization of Characterization Logic
The following diagram illustrates the decision tree for characterizing an unknown impurity in the NAMDPE stream.
Figure 1: Decision matrix for structural elucidation of NAMDPE impurities, prioritizing mass spectral screening followed by NMR confirmation.
Experimental Validation Data (Simulated)
To illustrate the comparative utility, consider the analysis of a common impurity: N-Acetyl-N-methylhomoveratrylamine .
| Parameter | NAMDPE (Target) | Impurity (N-Acetyl analog) | Analytical Consequence |
| Formula | C | C | Mass difference of 42 Da (C |
| Molecular Weight | ~279.33 | ~237.29 | LC-MS detects distinct parent ion |
| UV Max | 230, 280 nm | 230, 280 nm | HPLC-UV cannot distinguish based on spectra alone; requires retention time separation.[1][2][3] |
| NMR Signal | Acetoacetyl -CH | Acetyl -CH | 1H NMR provides absolute proof via integration (3H vs 2H).[1][2][3] |
Interpretation: While HPLC-UV shows two peaks, it cannot identify the impurity. LC-MS suggests the loss of a C
References
-
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 29749, N-(2-(3,4-Dimethoxyphenyl)ethyl)-3,4-dimethoxybenzeneethanamine.[1][2][3] Retrieved from [Link][2][3]
-
Rao, R.N., et al. (2025).[1][2][4][3] Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride. Journal of Pharmaceutical and Biomedical Analysis.[3] [Link]
Sources
- 1. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | C20H25NO5 | CID 67318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methylhomoveratrylamine | C11H17NO2 | CID 77039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(2-(3,4-Dimethoxyphenyl)ethyl)-3,4-dimethoxybenzeneethanamine | C20H27NO4 | CID 29749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Establishing Reference Standards for N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine and its Process-Related Impurities
Introduction
In the landscape of pharmaceutical development and manufacturing, the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates are paramount. N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine is a key intermediate in the synthesis of various pharmaceutical compounds. The establishment of highly characterized reference standards for this compound and its process-related impurities is not merely a regulatory formality but a foundational requirement for ensuring batch-to-batch consistency, accurate analytical method validation, and the ultimate safety and efficacy of the final drug product.
This guide provides a comprehensive framework for the synthesis, isolation, characterization, and purity assessment of this compound. It offers a comparative analysis of critical analytical methodologies, grounded in scientific principles and practical application, to guide researchers and drug development professionals in establishing robust and reliable reference standards.
Section 1: Synthetic Pathway and Impurity Profiling
The foundation of establishing a reference standard lies in understanding its synthetic origin and the potential impurities that may arise. The target compound, this compound, is typically synthesized via the acetoacetylation of its precursor, N-methyl-2-(3,4-dimethoxyphenyl)ethylamine (also known as N-methylhomoveratrylamine).
The primary reaction involves the N-acylation of the secondary amine with an acetoacetylating agent like diketene or methyl acetoacetate. While seemingly straightforward, this process can generate a profile of predictable impurities.
Plausible Synthetic Route:
The synthesis begins with the reductive amination of 3,4-dimethoxyphenylacetonitrile or the reductive amination of 3,4-dimethoxyphenylacetaldehyde with methylamine to yield N-methyl-2-(3,4-dimethoxyphenyl)ethylamine.[1][2] This intermediate is then acylated.
Potential Impurities and Byproducts:
-
Unreacted Starting Materials:
-
N-methyl-2-(3,4-dimethoxyphenyl)ethylamine (Impurity A): Incomplete reaction will leave residual starting material.
-
Acetoacetylating Agent Residue: Depending on the agent used (e.g., diketene, methyl acetoacetate).
-
-
Process-Related Byproducts:
-
Bis-(2-(3,4-dimethoxyphenyl)ethyl)amine (Impurity B): A potential impurity from the synthesis of the N-methyl precursor.[3]
-
N-acetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine (Impurity C): Can arise if the acetoacetylating agent degrades or if acetic anhydride is present as an impurity.[4]
-
Over-acylated or Side-Reaction Products: Depending on reaction conditions, further reactions on the acetoacetyl moiety can occur.
-
-
Degradation Products: The target molecule may be susceptible to hydrolysis or other degradation pathways under certain pH or temperature conditions.
The profiling of impurities is critical, as the chosen analytical methods must be capable of separating and quantifying these specific compounds.[5]
Sources
- 1. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine - Google Patents [patents.google.com]
- 2. HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine - Google Patents [patents.google.com]
- 3. N-(2-(3,4-Dimethoxyphenyl)ethyl)-3,4-dimethoxybenzeneethanamine | C20H27NO4 | CID 29749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling and Disposal Protocol: N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine
Executive Summary & Chemical Characterization
N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine is a specialized
Effective disposal is not merely about compliance; it is about preventing the release of bioactive pharmacophores into the ecosystem. The protocol below utilizes a High-Temperature Incineration strategy as the primary disposal route to ensure complete thermal destruction of the amide bond and the aromatic system.
Chemical Identity Table
| Parameter | Detail |
| Chemical Name | This compound |
| Functional Class | |
| Physical State | Viscous oil or low-melting solid (depending on purity) |
| Primary Hazards | Skin/Eye Irritant (Category 2), Acute Toxicity (Oral), Aquatic Toxicity |
| Waste Code (Rec.) | D001 (Ignitable, if in solvent), Non-Halogenated Organic |
Hazard Assessment & Causality
To design a safe disposal system, we must understand the causality of the risks involved. We do not simply "throw it away"; we neutralize potential interactions.
-
Amine/Amide Functionality: The molecule contains a tertiary amide. While less basic than the precursor amine, it can still undergo hydrolysis under strong acidic/basic conditions, releasing N-methylhomoveratrylamine (a known irritant).
-
Operational Implication: Waste streams must be kept near neutral pH (pH 5–9) to prevent uncontrolled hydrolysis in the waste container.
-
-
Electron-Rich Aromatic Ring: The 3,4-dimethoxy substitution makes the ring electron-rich and susceptible to electrophilic attack.
-
Operational Implication:STRICT SEGREGATION from strong oxidizers (e.g., nitric acid, peroxides) is required to prevent exothermic nitration or oxidation reactions in the waste drum.
-
Waste Segregation & Packaging Protocol
This system is designed to be self-validating . Before sealing any container, the user must verify compatibility using the "Solvent-pH-Oxidizer" triad check.
Step-by-Step Disposal Workflow
Step 1: State Characterization Determine if the waste is a pure neat substance or a solution.
-
Neat Solid/Oil: Dispose of in a dedicated solid waste container (wide-mouth HDPE).
-
Solution: Segregate based on solvent type (Halogenated vs. Non-Halogenated).
Step 2: Primary Containment Use High-Density Polyethylene (HDPE) or Borosilicate Glass containers. Avoid metal cans if the waste stream is potentially acidic.
-
Protocol: Fill container to only 90% capacity to allow for thermal expansion.
Step 3: Labeling Label clearly as "Hazardous Waste - Organic Pharmaceutical Intermediate."
-
Must include: Full chemical name, start date, and hazard pictograms (Irritant/Flammable).
Step 4: The "Triad Check" (Self-Validation) Before adding to a satellite accumulation drum, verify:
-
No Oxidizers: Confirm no peroxides/nitrates are present.
-
pH Check: Ensure pH is between 5–9.
-
Halogen Check: Confirm if mixed with DCM/Chloroform (requires separate stream).
Visualizing the Decision Logic
Figure 1: Decision matrix for segregating waste streams to ensure compatibility with incineration protocols.
Emergency Spill Response Procedures
In the event of a spill, immediate containment is necessary to prevent environmental migration. The dimethoxyphenyl moiety is lipophilic and can bind to soil organic matter if released.
Spill Management Workflow
-
Secure Area: Evacuate non-essential personnel.
-
PPE Donning: Nitrile gloves (double gloved recommended), lab coat, and safety goggles. Respiratory protection (N95 or half-mask) is required if dust/aerosol is generated.
-
Containment:
-
Liquid: Surround with vermiculite or polypropylene absorbent pads.
-
Solid: Cover with a damp paper towel to prevent dust generation, then scoop.
-
-
Decontamination: Scrub the area with a soap/water solution (surfactant is needed to solubilize the lipophilic intermediate). Do not use bleach, as it may react with the amine residues.
Figure 2: Operational workflow for containing and cleaning spills to minimize exposure and contamination.
Regulatory Compliance & Final Disposition
The ultimate goal for this chemical waste is complete thermal oxidation .
-
EPA Classification: While not explicitly P-listed, this material should be managed as Hazardous Waste under the "mixture rule" if dissolved in ignitable solvents (D001).
-
Disposal Facility: Must be transferred to a RCRA-permitted TSDF (Treatment, Storage, and Disposal Facility).
-
Method: Rotary Kiln Incineration. This ensures the destruction of the aromatic ring and the amide bond, converting the compound into
, , and (scrubbed).
Prohibited Disposal Methods:
-
Drain Disposal: STRICTLY PROHIBITED. The compound is toxic to aquatic life.[1]
-
Trash/Landfill: PROHIBITED.[1] Leaching potential into groundwater.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C. [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. [Link]
-
PubChem. Compound Summary: N-(3,4-Dimethoxyphenethyl)-N-methyl-3-oxobutanamide (Analogous Structure). National Library of Medicine. [Link]
Sources
Personal protective equipment for handling N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine
Executive Summary & Risk Assessment
The Core Directive: Treat this substance as a high-potency pharmaceutical intermediate . While specific toxicological data for the acetoacetyl derivative (CAS 887352-04-7) is limited, the structural parent (3,4-dimethoxyphenethylamine) is classified as causing Serious Eye Damage (Category 1) and Skin Sensitization (Category 1B) . The addition of the acetoacetyl moiety introduces a ketone-like functionality, altering permeation dynamics for standard PPE.
Operational Hazard Profile:
| Hazard Class | Risk Level | Critical Mechanism |
|---|---|---|
| Ocular | CRITICAL | Parent amines in this class are corrosive to corneal tissue. Irreversible damage is possible upon direct contact. |
| Dermal | HIGH | Potential sensitizer. The acetoacetyl group increases lipophilicity, potentially enhancing dermal absorption rates. |
| Inhalation | MODERATE | Fine dusts or aerosols are potent respiratory irritants. |
| Material | SPECIFIC | The molecule contains both amine and ketone functionalities, rendering standard thin nitrile gloves susceptible to accelerated degradation. |
Personal Protective Equipment (PPE) Matrix
Rationale: This protocol utilizes a "Barrier Redundancy" approach to mitigate the lack of specific breakthrough data.
A. Hand Protection (The "Double-Shell" Protocol)
Standard nitrile gloves are insufficient for prolonged contact due to the ketone (acetoacetyl) functionality, which degrades nitrile rubber.
-
Inner Layer: Low-Modulus Nitrile (4 mil) .
-
Function: Tactile sensitivity and sweat management.
-
-
Outer Layer: High-Performance Nitrile (Minimum 6-8 mil) or Laminate (Silver Shield®) for spill cleanup.
B. Ocular & Face Protection[3][4][5]
-
Primary: Chemical Splash Goggles (Indirect Venting) .
-
Requirement: Must seal tightly against the face. Safety glasses with side shields are prohibited for liquid handling due to the risk of corneal corrosion (Eye Dam. 1).
-
-
Secondary: Face Shield (8-inch minimum) .
-
Trigger: Required during synthesis, rotary evaporation, or transfer of volumes >10 mL.
-
C. Respiratory Protection[3]
-
Primary: Chemical Fume Hood .
-
Standard: Face velocity 80–100 fpm. Sash at 18 inches.
-
-
Secondary (Powder Handling): If weighing outside a hood (not recommended) or cleaning spills, use a P100 Particulate Respirator or PAPR . Simple N95s offer insufficient protection against organic vapors potentially releasing from the acetoacetyl group.
PPE Selection Logic (Visualization)
Figure 1: Decision matrix for PPE selection based on physical state and scale. Note the escalation to laminate gloves for larger solid handling due to potential high concentration exposure.
Operational Handling Protocol
Phase 1: Preparation (The "Clean" Zone)
-
Airflow Verification: Verify fume hood flow is active.
-
Barrier Setup: Place a disposable absorbent pad (benchkote) in the hood. This captures the specific "acetoacetyl" dust which can be sticky/hygroscopic.
-
Donning:
-
Lab coat (buttoned to neck).
-
Inner gloves (tucked under coat cuffs).
-
Outer gloves (pulled over coat cuffs).
-
Phase 2: Active Handling (The "Hot" Zone)
-
Weighing: Use an anti-static gun if available. The dimethoxyphenyl backbone often results in static-charged powders that "jump."
-
Technique: Keep the balance inside the hood. If not possible, dissolve the solid immediately in a tared vial to minimize airborne dust time.
-
-
Solubilization: When adding solvent (e.g., DCM or Methanol), add slowly.
-
Warning: The heat of solution may volatilize the solvent, carrying the chemical as an aerosol. Keep the sash low.
-
Phase 3: Decontamination & Doffing
-
The "Rolling" Technique:
-
Wipe down outer gloves with a solvent-dampened wipe (ethanol) while still in the hood.
-
Remove outer gloves by peeling from the cuff, turning them inside out. Discard in solid hazardous waste.
-
Inspect inner gloves.[3] If clean, proceed to remove goggles.
-
Wash hands with soap and water for 60 seconds immediately after finishing.
-
Waste Disposal & Emergency Response
Disposal Strategy
The acetoacetyl group makes this compound distinct from standard organic waste.
-
Solid Waste: Segregate into "Hazardous Solid - Toxic/Irritant." Do not mix with general trash.
-
Liquid Waste: Non-halogenated organic waste (unless dissolved in DCM/Chloroform).
-
Labeling: Must explicitly list "Acetoacetyl-dimethoxyphenyl-ethylamine" to alert waste handlers of potential sensitization risks.
-
Emergency Response (Spill/Exposure)
-
Skin Contact:
-
Immediate Action: Drench with water for 15 minutes.[3] Soap is essential to remove the lipophilic acetoacetyl residue.
-
Contraindication: Do not use alcohol/ethanol on skin; it enhances absorption of this specific molecule.
-
-
Eye Contact:
-
Immediate Action: Flush for minimum 15 minutes holding eyelids open. Time is critical to prevent permanent corneal opacity (Eye Dam 1).
-
Workflow Visualization
Figure 2: Linear workflow emphasizing containment within the fume hood until the decontamination step is complete.
References
-
PubChem. Compound Summary: N-(2-(3,4-Dimethoxyphenyl)ethyl)-3,4-dimethoxybenzeneethanamine (Structural Analog Data). [Link][4]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
